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  • Product: Bis(3,3,5-trimethylcyclohexyl) phthalate
  • CAS: 37832-65-8

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Thermal Kinetics of Bis(3,3,5-trimethylcyclohexyl) Phthalate: A Technical Guide

Executive Summary Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS 37832-65-8) is a specialized, high-molecular-weight dicarboxylic acid ester primarily utilized as a solid plasticizer in advanced polymer matrices and heat-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS 37832-65-8) is a specialized, high-molecular-weight dicarboxylic acid ester primarily utilized as a solid plasticizer in advanced polymer matrices and heat-sensitive tacky adhesives ([1]). Tracked under EPA DSSTox ID DTXSID00885692 ([2]), this compound diverges significantly from standard linear phthalates. The incorporation of two bulky 3,3,5-trimethylcyclohexyl rings introduces severe steric hindrance, fundamentally altering its thermodynamic landscape. This guide provides an authoritative framework for researchers and drug development professionals to evaluate the thermodynamic stability, phase transitions, and degradation kinetics of this unique compound.

Physicochemical & Thermodynamic Profiling

The thermodynamic behavior of a plasticizer is intrinsically linked to its molecular architecture. The high hydrophobicity (XLogP3 = 7.8) and substantial molecular weight (414.59 g/mol ) of Bis(3,3,5-trimethylcyclohexyl) phthalate dictate its low volatility and resistance to hydrolytic degradation ([3]).

To contextualize its stability, Table 1 compares its properties against Di-n-octyl phthalate (DnOP), a standard linear liquid plasticizer ([4]).

Table 1: Comparative Thermodynamic and Physicochemical Data

PropertyBis(3,3,5-trimethylcyclohexyl) phthalateDi-n-octyl phthalate (DnOP)
CAS Number 37832-65-8[3]117-84-0[4]
Molecular Weight 414.59 g/mol [3]390.56 g/mol [4]
Physical State (298 K) Crystalline Solid[1]Viscous Liquid[4]
XLogP3 (Hydrophobicity) 7.8[3]8.1
Topological Polar Surface Area 52.6 Ų[3]52.6 Ų
Activation Energy of Degradation ( Ea​ ) > 180 kJ/mol (Predicted via Steric Additivity)~ 120 - 140 kJ/mol

Structural Causality: The Role of Steric Hindrance

In standard linear phthalates, the ester linkages possess high rotational freedom, leading to low glass transition temperatures ( Tg​ ) and liquid states at standard conditions[4]. However, in Bis(3,3,5-trimethylcyclohexyl) phthalate, the equatorial and axial methyl groups on the cyclohexane rings introduce critical thermodynamic shifts:

  • Conformational Rigidity: The bulky rings restrict the rotational degrees of freedom around the C-O ester bonds. This restriction lowers the conformational entropy ( ΔSconf​ ) of the molecule, thermodynamically favoring a highly ordered crystalline lattice (solid state) over an amorphous melt at room temperature[1].

  • Elevated Activation Energy ( Ea​ ): Thermal degradation of phthalate esters typically proceeds via a concerted β -hydrogen elimination (ester pyrolysis) through a six-membered cyclic transition state. The steric bulk of the 3,3,5-trimethylcyclohexyl group sterically impedes the formation of this transition state, thereby increasing the activation energy ( Ea​ ) required for thermal decomposition.

Pathway A Bis(3,3,5-trimethylcyclohexyl) Phthalate B Cyclic Transition State (Conformational Restriction) A->B Heat (ΔH > 0) Ea overcoming C Phthalic Anhydride + 3,3,5-Trimethylcyclohexene B->C Ester Pyrolysis (β-hydrogen elimination)

Fig 1. Primary thermal degradation pathway of dialkyl phthalates via ester pyrolysis.

Experimental Workflows for Thermodynamic Characterization

To accurately quantify the thermodynamic stability of Bis(3,3,5-trimethylcyclohexyl) phthalate, empirical validation is required. The following protocols are designed as self-validating systems to eliminate kinetic artifacts and isolate true thermodynamic parameters.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: Solid plasticizers often exist as mixtures of stereoisomers (e.g., cis/trans isomers of the cyclohexyl ring)[1]. A standard single-heating DSC run is insufficient because it convolutes the true thermodynamic melting point ( Tm​ ) with kinetic processing history (thermal memory).

  • Step 1: Sample Preparation: Encapsulate 5–10 mg of the sample in a hermetically sealed aluminum pan. Validation: Hermetic sealing prevents the endothermic volatilization of trace moisture from artificially broadening the melting endotherm.

  • Step 2: First Heating Cycle: Heat from 25 °C to 150 °C at 10 °C/min under a 50 mL/min nitrogen purge. This step erases the thermal history and melts all crystalline domains.

  • Step 3: Controlled Cooling: Quench cool the sample at 20 °C/min back to 0 °C to establish a standardized amorphous/semi-crystalline baseline.

  • Step 4: Second Heating Cycle (Data Acquisition): Heat again at 10 °C/min to 150 °C. Extract the true thermodynamic melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHm​ ) from the integrated area of the endothermic peak.

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Causality: Extracting the activation energy ( Ea​ ) from a single TGA heating rate assumes a first-order degradation, which is often inaccurate for complex sterically hindered esters. The Flynn-Wall-Ozawa (FWO) isoconversional method utilizes multiple heating rates to self-validate the kinetic model, ensuring Ea​ is calculated independently of the reaction mechanism.

  • Step 1: Dynamic Heating: Prepare four identical samples (10 mg each). Run TGA on each sample from 50 °C to 500 °C using four distinct heating rates ( β = 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere.

  • Step 2: Isoconversional Data Extraction: Identify the absolute temperatures ( T ) at which specific fractional conversions ( α = 0.1, 0.2, 0.3... 0.9) of mass loss occur for each heating rate.

  • Step 3: Kinetic Modeling: Plot ln(β) versus 1/T for each conversion fraction α . The slope of these linear isoconversional lines is equal to −1.052⋅Ea​/R (where R is the universal gas constant). Validation: A parallel set of lines validates that the degradation mechanism remains consistent throughout the thermal breakdown.

Workflow Start Sample Prep (CAS 37832-65-8) DSC DSC Analysis (Phase Transitions) Start->DSC TGA TGA Analysis (Degradation Kinetics) Start->TGA IMC Isothermal Calorimetry (Long-term Stability) Start->IMC Data Thermodynamic Profiling (Tm, ΔHm, Ea, ΔG) DSC->Data TGA->Data IMC->Data

Fig 2. Multi-modal thermodynamic characterization workflow for solid plasticizers.

Conclusion

Bis(3,3,5-trimethylcyclohexyl) phthalate represents a thermodynamically robust alternative to conventional liquid plasticizers. Its sterically hindered architecture not only dictates its solid state but also significantly elevates the energy barrier against thermal degradation. By employing rigorous, multi-cycle and multi-rate calorimetric techniques, researchers can accurately profile its thermodynamic parameters for advanced material applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98024, Bis(3,3,5-trimethylcyclohexyl) phthalate." PubChem. URL:[Link]

  • U.S. Environmental Protection Agency. "1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details." CompTox Chemicals Dashboard. URL:[Link]

  • Takahashi, I., et al. "Bis(cis-3,3,5-trimethylcyclohexyl) phthalate." U.S. Patent Application US20020193482A1, published December 19, 2002.
  • Consumer Product Safety Commission. "Toxicity Review for Di-n-octyl Phthalate (DNOP)." CPSC. URL:[Link]

Sources

Exploratory

Viscosity and density metrics of Bis(3,3,5-trimethylcyclohexyl) phthalate

Rheological and Densimetric Profiling of Bis(3,3,5-trimethylcyclohexyl) Phthalate: A Technical Guide for Polymer and Medical Device Applications Executive Overview Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS: 37832-65-...

Author: BenchChem Technical Support Team. Date: March 2026

Rheological and Densimetric Profiling of Bis(3,3,5-trimethylcyclohexyl) Phthalate: A Technical Guide for Polymer and Medical Device Applications

Executive Overview

Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS: 37832-65-8) is an advanced, high-molecular-weight solid plasticizer utilized extensively in specialized polymer formulations[1]. Unlike conventional liquid phthalates, this compound remains a crystalline solid at room temperature, exhibiting a sharp melting point at approximately 93°C[2].

For researchers, drug development professionals, and medical device engineers, Thermoplastic Vulcanizates (TPVs) formulated with solid plasticizers are highly advantageous. They drastically reduce the leaching and migration risks typically associated with processing oils and liquid phthalates in pharmaceutical packaging and medical tubing[3]. This whitepaper details the causality behind its physicochemical behavior and provides self-validating protocols for measuring its density and melt viscosity.

Physicochemical Causality in Polymer Matrices

The structural bulkiness of the trimethylcyclohexyl rings provides significant steric hindrance. At ambient temperatures, this prevents the plasticizer from lowering the glass transition temperature ( Tg​ ) of the host polymer, rendering the material rigid or the adhesive non-tacky[4]. However, upon thermal activation above 93°C, the crystalline structure melts, and the compound rapidly diffuses into the polymer matrix. This drastically reduces melt viscosity, acting as a processing aid during extrusion or inducing tackiness in heat-sensitive delayed-tack adhesives[2][4].

Table 1: Core Physicochemical Metrics

ParameterValueReference Standard
Chemical Formula C₂₆H₃₈O₄[1]IUPAC
Molecular Weight 414.58 g/mol [1]Computed
Melting Point 93°C[2]DSC (10°C/min)
Density (Solid, 25°C) 1.06 g/cm³[5]ASTM D792
Physical State (25°C) Crystalline Solid[2]Visual Observation

Densimetric Analysis: True Skeletal Density via Helium Pycnometry

Because Bis(3,3,5-trimethylcyclohexyl) phthalate is a solid at room temperature, standard liquid hydrometers or oscillating U-tube densitometers are inapplicable. Furthermore, bulk density measurements are skewed by interstitial air voids between the crystalline particles. To obtain the true skeletal density (1.06 g/cm³[5]), Helium Gas Pycnometry is required.

Self-Validating Protocol: Solid-State Density Measurement

  • System Calibration: Purge the pycnometer chamber with ultra-high-purity (99.999%) helium. Calibrate the reference volume using a NIST-traceable stainless steel calibration sphere.

    • Causality: Helium's small atomic radius (approx. 32 pm) allows it to penetrate microscopic surface pores of the solid plasticizer, ensuring the measured volume excludes trapped air, thus preventing artificial density deflation.

  • Sample Preparation: Mill the solid plasticizer into a fine powder and desiccate under vacuum at 40°C for 24 hours.

    • Causality: Moisture acts as a secondary phase; its removal ensures the mass-to-volume ratio strictly represents the pure phthalate.

  • Measurement: Weigh the sample to 0.1 mg precision, place it in the sample cell, and pressurize with helium. The system calculates volume based on Boyle's Law ( P1​V1​=P2​V2​ ).

  • Validation Mechanism: Perform five consecutive runs. The protocol is self-validating if the standard deviation is <0.005 g/cm³. If variance exceeds this threshold, it indicates incomplete moisture removal or thermal instability in the chamber, and the sample must be re-desiccated.

Rheological Profiling: Melt Viscosity Dynamics

The performance of Bis(3,3,5-trimethylcyclohexyl) phthalate hinges on its melt viscosity above 93°C[2]. In TPV compounding, it acts as a processing aid to reduce extruder torque; in delayed-tack adhesives, it controls the flow and wetting of the substrate[4].

Self-Validating Protocol: Rotational and Capillary Rheometry

  • Thermal Equilibration (Rotational Rheometry): Load the solid powder onto a Peltier-controlled parallel plate rheometer. Heat to 120°C (well above the melting point) and lower the upper plate to a 1 mm gap. Trim excess melt.

  • Low-Shear Viscosity Measurement: Execute a shear rate sweep from 0.01 to 10 s⁻¹.

    • Causality: Low shear rates simulate the resting state of the adhesive post-activation, dictating its leveling behavior and open time on a substrate.

  • High-Shear Viscosity (Capillary Rheometry): To simulate twin-screw extrusion conditions for medical-grade TPVs[3], load the melt into a capillary rheometer at 120°C. Extrude the melt through a standardized die at shear rates ranging from 100 to 5000 s⁻¹.

  • Validation Mechanism (Rabinowitsch Correction): Apply the Rabinowitsch-Mooney correction to account for non-Newtonian flow profiles within the capillary die. The protocol validates itself by comparing the overlapping shear rate regions (e.g., 10 s⁻¹) from both the rotational and capillary rheometers. A viscosity mismatch >5% indicates thermal degradation or wall slip during testing, invalidating the run.

Table 2: Simulated Melt Viscosity Profile (at 120°C)

Shear Rate (s⁻¹)Viscosity (Pa·s)Rheological RegimeApplication Relevance
0.145.2Zero-Shear PlateauAdhesive Leveling / Wetting
1038.5Transition ZoneCoating Application
100012.4Shear-ThinningTPV Extrusion / Compounding
50004.8High Shear-ThinningInjection Molding

Mechanistic Workflow of Solid Plasticizer Activation

G N1 Solid State TMCHP (T < 93°C) N2 Thermal Activation (T > 93°C) N1->N2 Heating N3 Melt Phase Plasticizer N2->N3 Phase Transition N4 Capillary Rheometry (High Shear: 1000 s⁻¹) N3->N4 Extrusion Simulation N5 Rotational Rheometry (Low Shear: 0.1 s⁻¹) N3->N5 Leveling Simulation N6 TPV Compounding Optimization N4->N6 Viscosity Metrics N7 Delayed-Tack Adhesive Formulation N5->N7 Viscosity Metrics

Workflow of thermal activation and rheological profiling for TMCHP solid plasticizer.

Conclusion

The characterization of Bis(3,3,5-trimethylcyclohexyl) phthalate requires a paradigm shift from standard liquid plasticizer testing. By employing helium pycnometry for precise solid-state density and a dual-rheometer approach for melt viscosity, formulators can accurately predict the thermal activation and processing dynamics of this specialized compound. Ensuring rigorous, self-validating protocols mitigates the risks of phase separation and inconsistent tackification in high-performance polymer systems and medical devices.

References

  • 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester , PubChem (National Center for Biotechnology Information). Available at: [Link]

  • Bis(cis-3,3,5-trimethylcyclohexyl) phthalate and its use as a solid plasticizer, Google Patents (US20020193482A1).
  • Bis-(3,3,5-trimethylcyclohexyl)phthalate Properties , American Chemical Suppliers / Alfa Chemistry. Available at:[Link]

  • Solid Resin Plasticizers for Thermoplastic Vulcanizates, Google Patents (US20200339788A1).
  • Plasticizers in Various Industrial Products , Kinam Park. Available at:[Link]

Sources

Foundational

Comprehensive Technical Profiling of Bis(3,3,5-trimethylcyclohexyl) Phthalate: Chemical Identifiers, Analytical Methodologies, and Regulatory Context

Executive Summary & Structural Causality Bis(3,3,5-trimethylcyclohexyl) phthalate is a highly lipophilic, high-molecular-weight ortho-phthalate ester. In materials science and polymer chemistry, phthalates are traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Bis(3,3,5-trimethylcyclohexyl) phthalate is a highly lipophilic, high-molecular-weight ortho-phthalate ester. In materials science and polymer chemistry, phthalates are traditionally utilized to impart flexibility to rigid matrices like polyvinyl chloride (PVC). However, the incorporation of the bulky, sterically hindered 3,3,5-trimethylcyclohexyl moieties in this specific compound significantly alters its physicochemical behavior compared to linear-chain analogs such as di-n-octyl phthalate (DnOP) or di(2-ethylhexyl) phthalate (DEHP)[1].

The steric bulk of the trimethylcyclohexyl rings restricts the rotational freedom of the ester linkages. This structural causality leads to a heightened resistance to hydrolytic degradation and a profound increase in hydrophobicity. Consequently, for researchers and drug development professionals assessing extractables and leachables (E&L) in pharmaceutical packaging, understanding the specific partitioning behavior and analytical markers of this compound is critical[2].

Chemical Identity & Structural Descriptors

Accurate chemical identification is the foundation of robust regulatory compliance and toxicological screening. Due to the vast isomerism present in industrial phthalate mixtures, relying solely on common names can lead to data cross-contamination. The following table consolidates the definitive chemical identifiers for Bis(3,3,5-trimethylcyclohexyl) phthalate[2][3].

Descriptor TypeIdentifier / Value
IUPAC Name Bis(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate
CAS Registry Number 37832-65-8
EC Number (ECHA) 253-682-9
PubChem CID 98024
EPA DSSTox ID DTXSID00885692
Canonical SMILES CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
InChIKey ATHBXDPWCKSOLE-UHFFFAOYSA-N

Physicochemical Profiling & Quantitative Data

The physicochemical properties of Bis(3,3,5-trimethylcyclohexyl) phthalate dictate its environmental fate, biological partitioning, and the parameters required for its analytical extraction. Its extremely high XLogP3 value indicates that it will almost exclusively partition into organic phases, lipid bilayers, and non-polar polymeric matrices[2][4].

PropertyValueCausality / Implication
Molecular Formula C₂₆H₃₈O₄Defines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 414.59 g/mol Classifies it as a high-molecular-weight (HMW) phthalate, reducing volatility.
Monoisotopic Mass 414.277 DaCritical target mass for LC-MS/MS or GC-EI-MS molecular ion identification.
XLogP3 (Predicted) 7.8Extreme lipophilicity; necessitates non-polar solvents (e.g., hexane) for extraction.
Topological Polar Surface Area 52.6 ŲLow polar surface area confirms poor aqueous solubility and high membrane permeability.

Analytical Methodologies & Experimental Protocols

To quantify Bis(3,3,5-trimethylcyclohexyl) phthalate in complex polymeric matrices (e.g., medical devices or pharmaceutical packaging), a highly specific extraction and chromatographic workflow is required. The following protocol utilizes Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), designed as a self-validating system to account for ubiquitous background phthalate contamination.

Step-by-Step GC-EI-MS Extraction and Quantification Protocol

Step 1: Matrix Embrittlement and Cryomilling

  • Action: Submerge the polymeric sample in liquid nitrogen (-196 °C) for 15 minutes, followed by grinding in a cryogenic freezer mill at 10 Hz for 2 minutes.

  • Causality: Phthalates are semi-volatile and susceptible to thermal degradation. Standard mechanical grinding generates localized frictional heat, leading to analyte loss. Cryomilling ensures matrix embrittlement, maximizing the surface area for extraction while preserving the structural integrity of the analyte.

Step 2: Isotope Dilution (Internal Standard Spiking)

  • Action: Spike the cryomilled matrix with 50 µL of a 10 µg/mL isotopically labeled surrogate standard (e.g., DEHP-d4 or a structurally analogous deuterated phthalate) prior to solvent addition.

  • Causality: Phthalates are notorious laboratory contaminants ("background noise"). Introducing a deuterated internal standard before extraction creates a self-validating system; any loss during extraction or variance in instrument sensitivity is mathematically corrected by the isotope's recovery rate.

Step 3: Ultrasonic-Assisted Solvent Extraction (UAE)

  • Action: Add 10 mL of a high-purity Hexane/Dichloromethane (80:20 v/v) mixture. Sonicate in a chilled ultrasonic bath (15 °C) for 30 minutes. Centrifuge at 4,000 rpm for 10 minutes and collect the supernatant.

  • Causality: The XLogP3 of 7.8 dictates that highly non-polar solvents are required to overcome the solvation energy of the polymer matrix. Chilling the bath prevents the volatilization of the extraction solvent.

Step 4: GC-EI-MS Instrumental Analysis

  • Action: Inject 1 µL of the extract into a GC-MS equipped with a non-polar capillary column (e.g., 5% phenyl-arylene / 95% dimethylpolysiloxane). Use a temperature gradient from 80 °C to 320 °C. Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Causality: EI at 70 eV induces a predictable fragmentation pathway. While the molecular ion (m/z 414.27) may be of low abundance due to the stability of the fragments, the cleavage of the ester bond yields the highly diagnostic protonated phthalic anhydride base peak at m/z 149.02 . Confirmation is achieved by matching the retention time and the m/z 149 / 414 transition ratio against a certified reference standard.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, highlighting the critical integration of quality control measures.

G N1 Polymeric Matrix Sample N2 Cryogenic Milling (Minimize thermal degradation) N1->N2 N3 Ultrasonic Solvent Extraction (Hexane/DCM 80:20) N2->N3 N5 GC-EI-MS Analysis (Diagnostic m/z 149.02) N3->N5 N4 Isotope Dilution (Internal Standard Addition) N4->N3 Validates Extraction N6 Data Processing & Spectral Matching N5->N6 N7 Regulatory Assessment (ECHA/EPA Frameworks) N6->N7

Analytical workflow for extraction and quantification of Bis(3,3,5-trimethylcyclohexyl) phthalate.

Toxicological & Regulatory Implications

From a regulatory perspective, Bis(3,3,5-trimethylcyclohexyl) phthalate is actively monitored. It is listed under the European Chemicals Agency (ECHA) Public Activities Coordination Tool (PACT) for assessment of regulatory needs (ARN)[5][6]. Furthermore, it is cataloged in the NORMAN Suspect List Exchange as a potential endocrine-disrupting compound (EDC)[2].

The structural causality of its toxicity lies in its ability to mimic endogenous hormones. The lipophilic nature of the compound allows it to easily cross cellular membranes and potentially interact with nuclear receptors (such as PPARs or estrogen receptors), which is a common mechanistic pathway for phthalate-induced endocrine disruption. Consequently, hazard classifications typically include H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2].

References

  • Toxicity Review for Di-n-octyl Phthalate (DNOP) - Consumer Product Safety Commission Source: cpsc.gov URL:[Link]

  • PACT - Public Activities Coordination Tool - ECHA Source: europa.eu URL:[Link]

  • 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details Source: epa.gov (US EPA CompTox Chemicals Dashboard) URL:[Link]

  • 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - PubChem Source: nih.gov (National Center for Biotechnology Information) URL:[Link]

  • Bis(3,3,5-trimethylcyclohexyl) phthalate (C26H38O4) - PubChemLite Source: uni.lu (Université du Luxembourg) URL:[Link]

Sources

Exploratory

Modulating Polymer Glass Transition: The Steric Dynamics of Bis(3,3,5-trimethylcyclohexyl) Phthalate in Advanced Formulations

Executive Summary In the development of amorphous solid dispersions (ASDs) and advanced polymer films, controlling the glass transition temperature ( Tg​ ) is a critical thermodynamic lever. While traditional linear plas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of amorphous solid dispersions (ASDs) and advanced polymer films, controlling the glass transition temperature ( Tg​ ) is a critical thermodynamic lever. While traditional linear plasticizers effectively lower Tg​ by expanding free volume, they often impart excessive segmental mobility, leading to physical instability and active pharmaceutical ingredient (API) crystallization. Bis(3,3,5-trimethylcyclohexyl) phthalate (BTCP) , a highly sterically hindered cycloaliphatic ester, presents a paradigm shift in polymer science. This technical guide elucidates the mechanistic causality behind BTCP’s unique thermal behavior, providing researchers with a validated framework for utilizing bulky plasticizers to balance manufacturing processability with long-term solid-state stability.

Mechanistic Principles of Tg​ Modulation

The Free Volume vs. Steric Hindrance Dichotomy

The fundamental mechanism of plasticization relies on the interposition of low-molecular-weight molecules between polymer chains, which increases the macroscopic free volume and lowers the Tg​ [1]. However, the efficiency of this Tg​ depression is inversely proportional to the steric bulk of the plasticizer.

According to the [2], Bis(3,3,5-trimethylcyclohexyl) phthalate ( C26​H38​O4​ , MW: 414.6 g/mol ) possesses two massive 3,3,5-trimethylcyclohexyl rings. When incorporated into a rigid polymer matrix (e.g., PVP-VA or HPMC-AS), these bulky moieties act as rigid spacers.

The Causality of Restricted Mobility: While the ester linkages provide polar interactions with the polymer backbone (satisfying the lubricity theory), the tri-methylated cycloaliphatic rings severely restrict the rotational freedom of adjacent polymer segments. Consequently, the local microviscosity remains high. The polymer experiences an increase in macroscopic free volume—which aids in lowering melt viscosity during extrusion—but the localized segmental mobility required for the glass-to-rubber transition is sterically impeded. This results in a highly attenuated Tg​ depression compared to linear analogs, effectively acting as an anti-plasticizer at room temperature.

Comparative Thermal Data

The following table synthesizes the quantitative impact of structural bulk on plasticization efficiency. Note the inverse relationship between steric hindrance and ΔTg​ .

PlasticizerMolecular Weight ( g/mol )Structural ClassificationEst. Plasticization Efficiency ( ΔTg​ / wt%)Impact on Amorphous API Mobility
Bis(3,3,5-trimethylcyclohexyl) phthalate 414.6Highly Bulky Cycloaliphatic~1.2 - 1.5 °CRestricted (Maintains kinetic arrest)
Dicyclohexyl phthalate (DCHP) 330.4Cycloaliphatic~2.5 - 3.0 °CModerate
Di(2-ethylhexyl) phthalate (DEHP) 390.6Branched Aliphatic~4.0 - 4.5 °CHigh (Destabilizing risk)
Diethyl phthalate (DEP) 222.2Short Linear Aliphatic>5.0 °CVery High (Rapid crystallization)

Visualizing the Thermodynamic Pathway

To understand the logical relationship between plasticizer selection and formulation stability, we must map the thermodynamic pathways of structural integration.

G N1 Rigid Polymer Matrix (Low Free Volume, High Tg) N2 Addition of Bis(3,3,5-trimethylcyclohexyl) phthalate N1->N2 Formulation Pathway A N7 Addition of Linear Plasticizer (e.g., DEHP) N1->N7 Formulation Pathway B N3 Steric Hindrance (Bulky Cycloaliphatic Rings) N2->N3 Structural Effect N4 Free Volume Expansion (Chain Separation) N2->N4 Structural Effect N5 Restricted Segmental Mobility N3->N5 Dominant Force N4->N5 Counteracted by N8 High Segmental Mobility N4->N8 Unrestricted Mobility N6 Moderate Tg Depression (Stable Amorphous Solid Dispersion) N5->N6 Thermodynamic Result N7->N4 Structural Effect N9 Severe Tg Depression (API Crystallization Risk) N8->N9 Thermodynamic Result

Mechanistic pathway comparing the thermodynamic effects of bulky vs. linear plasticizers on polymer Tg.

Self-Validating Experimental Protocol: mDSC Determination

To accurately capture the subtle Tg​ shifts induced by Bis(3,3,5-trimethylcyclohexyl) phthalate, standard Differential Scanning Calorimetry (DSC) is insufficient due to overlapping kinetic events (e.g., enthalpic relaxation, moisture evaporation). A Modulated DSC (mDSC) protocol is mandatory.

Rationale for Self-Validation: By separating the reversing heat flow (thermodynamic Tg​ ) from the non-reversing heat flow (kinetic relaxation), the system internally validates that the measured Tg​ is an inherent property of the plasticized matrix, completely independent of its thermal history or residual stress.

Step-by-Step mDSC Methodology
  • Sample Preparation (Melt-Quenching):

    • Accurately weigh 5.0 ± 0.1 mg of the polymer-BTCP blend (e.g., 10% w/w BTCP in PVP-VA) into a Tzero™ aluminum pan.

    • Seal with a pin-holed lid to allow volatile escape, preventing pressure-induced Tg​ artifacts.

  • Instrument Calibration:

    • Calibrate the mDSC cell constant and temperature using a high-purity Indium standard ( Tm​=156.6 °C).

    • Calibrate heat capacity ( Cp​ ) using a sapphire standard over the operational range of 0 °C to 200 °C.

  • Thermal History Erasure (First Heating):

    • Equilibrate the sample at 20 °C.

    • Ramp at 10 °C/min to 180 °C (or at least 20 °C above the expected unplasticized Tg​ ).

    • Isotherm for 3 minutes to completely erase thermal history and ensure homogeneous plasticizer distribution.

  • Controlled Cooling:

    • Quench cool at 50 °C/min down to 0 °C to trap the amorphous state.

  • Modulated Heating (Data Acquisition):

    • Equilibrate at 0 °C.

    • Apply a temperature modulation of ±1.0 °C every 60 seconds.

    • Ramp at 2 °C/min to 180 °C.

    • Causality Check: The slow underlying heating rate combined with the modulation amplitude ensures at least 4-5 modulation cycles occur across the glass transition region, providing high-resolution Cp​ data.

  • Data Deconvolution & Analysis:

    • Analyze the Reversing Heat Flow signal. The Tg​ is calculated as the inflection point of the step-change in heat capacity.

    • Evaluate the Non-Reversing Heat Flow to quantify the enthalpy of relaxation ( ΔHr​ ), confirming the kinetic stability of the sterically hindered matrix.

Applications in Drug Development & Manufacturing

In Hot Melt Extrusion (HME), the processing temperature must be above the Tg​ (typically Tg​

  • 50 °C) to achieve a suitable melt viscosity. However, processing thermally labile APIs requires lowering this temperature.

Using a standard plasticizer lowers the processing temperature but drastically reduces the final product's Tg​ , leading to API mobility and crystallization during shelf-life. Bis(3,3,5-trimethylcyclohexyl) phthalate, tracked by the[3], solves this paradox. Its bulky structure provides enough free volume at high temperatures (due to thermal expansion) to lower the melt viscosity for HME. Yet, upon cooling, the steric interlocking of the trimethylcyclohexyl rings "freezes" the polymer chains, maintaining a high Tg​ at room temperature and ensuring the kinetic arrest of the amorphous API.

References

  • Title: 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • Title: Bis(3,3,5-trimethylcyclohexyl) phthalate | C26H38O4 | CID 98024 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties Source: KU Leuven (Lirias Document Repository) URL: [Link]

Sources

Foundational

Literature Review and Technical Guide: Synthesis and Application of Bis(3,3,5-trimethylcyclohexyl) Phthalate

Executive Summary Bis(3,3,5-trimethylcyclohexyl) phthalate (BTCP) is a highly specialized, sterically hindered dicycloalkyl phthalate ester[1]. Historically developed to address the functional limitations of liquid plast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(3,3,5-trimethylcyclohexyl) phthalate (BTCP) is a highly specialized, sterically hindered dicycloalkyl phthalate ester[1]. Historically developed to address the functional limitations of liquid plasticizers in advanced adhesive formulations, BTCP functions as a premium solid plasticizer[2]. It is predominantly utilized in heat-sensitive, delayed-tack adhesives, where it provides a sharp thermal activation point and prevents premature blocking during storage[3]. This technical guide systematically reviews the synthesis history, mechanistic pathways, and material science applications of BTCP, providing actionable, self-validating protocols for its synthesis and stereoisomer purification.

Physicochemical Profiling and Structural Significance

Unlike standard phthalates (e.g., DEHP or DBP) which remain liquid at ambient conditions, BTCP is a crystalline solid[2]. This physical state is the fundamental prerequisite for its utility in delayed-tack applications, allowing it to remain inert within a polymer matrix until thermally activated[4].

ParameterValue
IUPAC Name bis(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate
CAS Number 37832-65-8[1]
Molecular Formula C26H38O4[1]
Molecular Weight 414.59 g/mol [1]
Physical State (at 25°C) Crystalline Solid[2]
Primary Application Solid Plasticizer for Delayed-Tack Adhesives[3]

Historical Context and Synthesis Evolution

The evolution of solid plasticizers began with simpler dicycloalkyl esters, most notably dicyclohexyl phthalate (DCHP)[4]. While DCHP provided the necessary solid-state properties at room temperature, the adhesive industry required plasticizers with highly tunable melting points and extended "open times" (the duration an adhesive remains tacky after heat activation)[2].

The introduction of methyl substitutions on the cyclohexyl ring—specifically the 3,3,5-trimethyl configuration—yielded BTCP. The bulky trimethyl groups introduce significant steric hindrance. This structural modification not only alters the crystalline packing to tune the melting point but also enhances the hydrolytic stability of the ester linkages.

Stereochemical Breakthroughs: A critical milestone in BTCP synthesis history was the recognition of stereoisomerism's profound impact on performance. The precursor alcohol, 3,3,5-trimethylcyclohexanol, exists in cis and trans forms. Research, notably documented in patent literature, demonstrated that the cis isomer is vastly superior for adhesive applications[3]. The bis(cis-3,3,5-trimethylcyclohexyl) phthalate exhibits a sharper melting point and superior crystallization dynamics, which prevents "blocking" (unwanted adhesion during storage) and ensures a rapid transition to a tacky state upon heating[5].

Mechanistic Pathway of Esterification

The industrial and laboratory synthesis of BTCP proceeds via the catalytic condensation between phthalic anhydride and 3,3,5-trimethylcyclohexanol[6].

Reaction Mechanism:

  • Nucleophilic Attack: The hydroxyl oxygen of 3,3,5-trimethylcyclohexanol attacks the electrophilic carbonyl carbon of phthalic anhydride, opening the anhydride ring to form a monoester intermediate.

  • Protonation and Water Elimination: The second equivalent of the alcohol attacks the remaining carboxylic acid group, activated by an acid or organometallic catalyst. Subsequent proton transfer and elimination of water yield the diester.

  • Equilibrium Driving: Because the esterification is a reversible equilibrium reaction, the continuous removal of the water byproduct via azeotropic distillation is mandatory to drive the reaction to completion.

SynthesisWorkflow N1 Phthalic Anhydride + cis-3,3,5-Trimethylcyclohexanol N3 Esterification Reactor (150-200°C, Dean-Stark) N1->N3 Reactants N2 Acid Catalyst (Ti(OBu)4 or p-TsOH) N2->N3 Catalysis N4 Water Removal (Drives Equilibrium) N3->N4 Byproduct N5 Crude Bis(3,3,5-trimethylcyclohexyl) phthalate N3->N5 Conversion N6 Crystallization (Alcohol/Water Solvent) N5->N6 Refining N7 Purified Solid Plasticizer (cis-isomer enriched) N6->N7 Isolation

Synthesis workflow of Bis(3,3,5-trimethylcyclohexyl) phthalate via esterification.

Experimental Protocol: Synthesis and Isolation of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Expertise & Experience Note: The following protocol emphasizes the isolation of the cis-enriched stereoisomer blend. The causality behind the rigorous crystallization step is to achieve the sharp melting point required for delayed-tack adhesives[5].

Reagents:

  • Phthalic anhydride (1.0 molar equivalent)

  • cis-3,3,5-Trimethylcyclohexanol (2.2 molar equivalents)

  • Catalyst: Titanium tetrabutoxide (Ti(OBu)4) (0.2 wt%)

  • Solvent: Toluene (for azeotropic water removal)

Step-by-Step Methodology:

  • Reaction Assembly: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet, charge the phthalic anhydride, cis-3,3,5-trimethylcyclohexanol, and toluene.

  • Catalyst Addition: Add the Ti(OBu)4 catalyst under continuous stirring. Causality: Ti(OBu)4 is selected over strong Brønsted acids (like p-TsOH) to minimize dehydration side-reactions of the secondary alcohol, which would otherwise yield unwanted alkene byproducts and reduce overall yield.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C - 130°C). Monitor the collection of water in the Dean-Stark trap. Causality: According to Le Chatelier’s principle, continuous water removal shifts the thermodynamic equilibrium toward the diester product. Self-Validation: The reaction is deemed complete when water evolution in the trap quantitatively ceases.

  • Neutralization and Washing: Cool the mixture to 60°C. Wash the organic phase with a 5% aqueous Na2CO3 solution to neutralize any unreacted acidic species, followed by distilled water washes until a neutral pH is achieved.

  • Solvent Stripping: Remove the toluene and any unreacted alcohol excess under reduced pressure (vacuum distillation) to yield the crude molten product.

  • Stereoisomer Crystallization (Critical Step): Dissolve the crude molten product in a crystallization solvent system (e.g., ethanol/water). Cool the solution at a controlled rate of 5°C/hour. Causality: The cis-isomer derivatives pack more efficiently into a crystal lattice[5]. Controlled cooling selectively precipitates the bis(cis-3,3,5-trimethylcyclohexyl) phthalate, leaving impurities in the mother liquor.

  • Filtration and Drying: Filter the purified crystals and dry under vacuum at 40°C. Self-Validation: Drying is complete when the crystals reach a constant weight, confirming the total removal of residual crystallization solvents.

Applications in Material Science: The Physics of Delayed-Tack

BTCP is primarily utilized as a solid plasticizer in heat-sensitive delayed-tack adhesives[3]. These adhesives are coated onto substrates (like labels) and dried into a non-tacky, solid film[2].

The Mechanism of Action:

  • Storage Phase (Ambient Temperature): BTCP remains dispersed as a crystalline solid within the base polymer matrix (e.g., styrene-butadiene or acrylic resins). Because it is in a solid state, it does not solvate the polymer, and the adhesive remains completely tack-free[2]. This prevents "blocking" when labels are stacked or rolled.

  • Activation Phase (Heating): When the label is passed through a heat source, the BTCP reaches its sharp melting point. It transitions into a liquid state and rapidly diffuses into the polymer matrix. The liquid BTCP acts as a highly efficient solvating plasticizer, lowering the glass transition temperature (Tg) of the polymer and instantly generating aggressive tack[2].

  • Open Time (Cooling): Upon removal from the heat source, the adhesive remains tacky for a specific duration ("open time") before the BTCP slowly recrystallizes. The bulky trimethylcyclohexyl groups hinder rapid molecular realignment, extending the open time long enough for the label to be applied to the target substrate before the adhesive sets into a permanent bond[3].

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis and Purification of Bis(3,3,5-trimethylcyclohexyl) Phthalate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Specialty solid plasticizers, structural analogs in toxicological studies, and materials science research.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Specialty solid plasticizers, structural analogs in toxicological studies, and materials science research.

Introduction & Mechanistic Rationale

Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS: 37832-65-8) is a specialized, sterically hindered diester[1]. With a molecular weight of 414.59 g/mol and the formula C26H38O4[1], it differs significantly from common linear phthalates (like di-n-octyl phthalate) because its rigid, bulky cyclohexyl rings render it a solid at room temperature[2].

The synthesis relies on the Fischer esterification of phthalic anhydride with 3,3,5-trimethylcyclohexanol. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions chosen for this protocol:

  • Steric Hindrance: 3,3,5-Trimethylcyclohexanol is a bulky secondary alcohol. The equatorial and axial methyl groups create significant steric drag during the nucleophilic attack on the phthalic anhydride intermediate.

  • Thermodynamic Control (Solvent Choice): To overcome the high activation energy barrier caused by this steric bulk, standard toluene reflux (~110°C) is often insufficient. Xylene is selected as the solvent to elevate the reflux temperature to 140–145°C.

  • Equilibrium Shifting: Esterification is an equilibrium-driven process. By utilizing a Dean-Stark trap , the water byproduct is continuously removed via azeotropic distillation, driving the reaction strictly to the right (Le Chatelier's Principle).

  • Purification Strategy: Because the final product is a solid with a melting point of 93°C[2], we can bypass the cumbersome high-vacuum short-path distillation typically required for liquid phthalates, and instead utilize a highly scalable recrystallization step.

Materials and Reagents

Note: The following quantities are optimized for a 0.1 mol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
Phthalic Anhydride 148.121.0 eq14.8 gElectrophile / Precursor
3,3,5-Trimethylcyclohexanol 142.242.2 eq31.3 gNucleophile (b.p. ~198°C)[3]
p-Toluenesulfonic Acid (p-TsOH·H₂O) 190.220.05 eq0.95 gBrønsted Acid Catalyst
Xylene (Isomeric Mixture) 106.16Solvent100 mLHigh-boiling Azeotropic Solvent
Sodium Carbonate (Na₂CO₃) 105.99Excess50 mL (5% aq)Catalyst & Half-ester Neutralization
Ethanol (Absolute) 46.07SolventAs neededRecrystallization Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Azeotropic Distillation
  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser.

  • Charging the Flask: Add 14.8 g of phthalic anhydride, 31.3 g of 3,3,5-trimethylcyclohexanol, and 0.95 g of p-TsOH monohydrate to the flask. Pour in 100 mL of xylene.

  • Reflux Initiation: Submerge the flask in an oil bath set to 155–160°C. Stir vigorously. As the xylene begins to boil (~140°C internal temperature), the azeotrope will travel up the condenser and fall into the Dean-Stark trap.

  • Self-Validating Metric: The ring-opening of phthalic anhydride by the first equivalent of alcohol generates the monoester and zero water. The esterification of the second carboxylic acid group generates exactly 1.0 equivalent of water. Monitor the Dean-Stark trap until 1.8 mL of water separates at the bottom. This visual confirmation ensures the reaction has reached completion (typically 6–8 hours).

Phase 2: Workup & Catalyst Neutralization
  • Cooling: Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Neutralization: Transfer the organic solution to a 500 mL separatory funnel. Add 50 mL of 5% aqueous Na₂CO₃. Shake vigorously and vent frequently. Causality: This step neutralizes the p-TsOH catalyst and extracts any unreacted phthalic acid or monoester into the aqueous layer.

  • Washing: Separate and discard the lower aqueous layer. Wash the organic layer with 50 mL of saturated aqueous NaCl (brine) to remove residual moisture and salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add 5 g of anhydrous MgSO₄, and stir for 15 minutes. Filter out the drying agent.

Phase 3: Isolation & Purification
  • Solvent Removal: Transfer the filtrate to a rotary evaporator. Apply high vacuum and heat the water bath to 80–90°C to strip off the xylene and the slight excess of unreacted 3,3,5-trimethylcyclohexanol.

  • Recrystallization: The crude residue will solidify upon cooling. Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Filtration: Recover the white crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small amount of ice-cold ethanol. Dry the crystals under high vacuum overnight.

Self-Validation & Expected Outcomes

To ensure the trustworthiness of your synthesis, validate the final product against the following expected parameters:

ParameterExpected ValueValidation Methodology
Theoretical Water Yield 1.8 mLDirect volumetric reading in Dean-Stark trap
Crude Yield > 90%Gravimetric mass after vacuum concentration
Purified Yield 75 – 85%Gravimetric mass after recrystallization
Melting Point 93°C[2]Capillary melting point apparatus
Purity > 98%GC-FID or HPLC-UV (Peak Area Normalization)

Process Workflow Visualization

G N1 Phthalic Anhydride (1.0 eq) + 3,3,5-Trimethylcyclohexanol (2.2 eq) N3 Reflux & Azeotropic Distillation (Dean-Stark Trap, 140-145°C) N1->N3 N2 Acid Catalyst (p-TsOH, 5 mol%) + Xylene Solvent N2->N3 N4 Cooling & Neutralization (Aqueous Na2CO3 wash) N3->N4  1.0 eq H2O removed N5 Phase Separation (Retain Organic Layer) N4->N5 N6 Vacuum Concentration (Remove Xylene & Excess Alcohol) N5->N6 N7 Recrystallization (Ethanol or Isopropanol) N6->N7 N8 Pure Bis(3,3,5-trimethylcyclohexyl) Phthalate (White Solid, m.p. 93°C) N7->N8  High Purity Isolation

Experimental workflow for the synthesis and purification of Bis(3,3,5-trimethylcyclohexyl) phthalate.

Sources

Application

Application Note: Formulation and Validation of Delayed-Tack Adhesives Using Bis(3,3,5-trimethylcyclohexyl) Phthalate

Target Audience: Materials Scientists, Formulation Engineers, and Pharmaceutical Packaging Professionals Executive Summary The development of advanced labeling and transdermal patch systems requires adhesives that are no...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Engineers, and Pharmaceutical Packaging Professionals

Executive Summary

The development of advanced labeling and transdermal patch systems requires adhesives that are non-tacky during storage but exhibit high adhesion upon application. Traditional liquid plasticizers often fail in these applications due to "cold flow," premature blocking, and volatile outgassing[1]. Bis(3,3,5-trimethylcyclohexyl) phthalate (BTCP) serves as a highly specialized, non-volatile solid plasticizer designed specifically to solve this problem[2].

By remaining crystalline at room temperature, BTCP prevents adhesive blocking. Upon thermal activation, it melts and solvates the base polymer, creating a temporary, supercooled liquid state known as "delayed tack"[1]. This application note details the mechanistic principles, physicochemical properties, and a self-validating protocol for integrating BTCP into heat-sensitive adhesive matrices.

Mechanistic Principles of Solid Plasticizers

To understand the utility of BTCP, one must examine the thermodynamics of polymer solvation. In a standard pressure-sensitive adhesive (PSA), liquid plasticizers continuously depress the glass transition temperature ( Tg​ ) of the polymer matrix, rendering it permanently tacky.

BTCP operates on a phase-change mechanism:

  • Storage Phase (Solid State): At standard room temperature, BTCP exists as a crystalline solid within the polymer matrix. Because it is not solvating the polymer chains, the adhesive film remains rigid, dry, and completely non-tacky. This allows films to be rolled or stacked without release liners.

  • Activation Phase (Melt State): When exposed to heat above its melting point, BTCP undergoes an endothermic phase transition. The liquid BTCP rapidly solvates the base polymer (e.g., Ethylene Vinyl Acetate or Styrene-Butadiene), drastically lowering the system's Tg​ and generating aggressive surface tack[2].

  • Open Time (Supercooled State): Upon removal of the heat source, BTCP does not crystallize immediately. It enters a supercooled state, providing a critical "open time" (delayed tack) where the adhesive remains tacky long enough to be mated to a substrate[1].

  • Bonding Phase (Recrystallization): Over time, the BTCP recrystallizes, locking the polymer chains back into a rigid conformation and forming a high-shear, permanent bond.

Physicochemical Profile

Understanding the physical constants of BTCP is critical for establishing accurate extrusion temperatures and predicting migration behavior. The bulky trimethylcyclohexyl groups provide significant steric hindrance, preventing the outgassing and tissue migration commonly associated with lower-molecular-weight phthalates[3].

PropertyValueFormulation Relevance
Chemical Name Bis(3,3,5-trimethylcyclohexyl) phthalateBulky cyclic groups prevent rapid volatilization and migration.
CAS Number 37832-65-8Critical for regulatory tracking and compliance[4],[5].
EPA DTXSID DTXSID00885692Environmental and toxicity database identifier[6].
Molecular Formula C26H38O4High carbon-to-oxygen ratio ensures hydrophobicity[4].
Molecular Weight 414.59 g/mol High MW prevents outgassing in sensitive medical packaging[5],[6].
Physical State (25°C) Solid crystalline powderEnables zero-tack (non-blocking) coating storage prior to activation[2].

Phase Transition Workflow

G A Solid State (25°C) Crystalline BTCP Zero Tack B Thermal Activation Heat > Melting Point A->B Heat Input C Solvation Phase BTCP Melts & Solvates Polymer B->C Phase Transition D Delayed-Tack Window Supercooled Liquid High Tackiness C->D Amorphous State E Recrystallization Cooling Matrix D->E Substrate Mating F Final Bond High Shear Strength E->F Matrix Lock

Fig 1: Phase transition and bonding mechanism of BTCP in delayed-tack adhesives.

Experimental Protocol: Formulation and Validation

This step-by-step methodology outlines the compounding of a BTCP-plasticized adhesive. To ensure scientific integrity, this protocol is self-validating ; it includes a mandatory thermal analysis checkpoint to verify thermodynamic miscibility before proceeding to the coating phase.

Phase 1: Matrix Compounding
  • Gravimetric Blending: Combine 60% w/w Ethylene Vinyl Acetate (EVA, 28% Vinyl Acetate content) and 40% w/w BTCP powder.

    • Causality: A 40% BTCP loading is required to sufficiently depress the Tg​ of the EVA matrix upon melting. Lower concentrations will result in insufficient tack during the open time.

  • Melt Extrusion: Process the mixture in a twin-screw extruder at 120°C for 15 minutes.

    • Causality: 120°C is selected to be well above the melting point of BTCP, ensuring complete solvation of the EVA matrix without inducing thermal degradation of the polymer backbone.

Phase 2: Self-Validation via Thermal Analysis (DSC)

Do not proceed to coating without confirming matrix homogeneity. 3. Sampling: Extract a 5 mg sample of the cooled extrudate. 4. DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from 0°C to 150°C at a ramp rate of 10°C/min. 5. Validation Check:

  • Pass: The thermogram displays a single, broadened endothermic melting peak. This proves that the BTCP has fully integrated into the EVA amorphous regions.

  • Fail: The thermogram displays two distinct melting peaks (one for EVA, one for pure BTCP). This indicates phase separation. Corrective Action: Increase the extruder shear rate or extend blending time by 5 minutes.

Phase 3: Coating, Blocking Test, and Activation
  • Film Casting: Extrude the validated polymer blend onto a polyethylene terephthalate (PET) backing film at a uniform thickness of 50 µm. Allow the film to cool completely to 25°C.

  • Blocking Validation: Apply a 1 kg static weight over a 10 cm² area of the coated film against a standard release liner for 24 hours at room temperature. The film must peel away with zero resistance.

    • Causality: This confirms that the BTCP has fully recrystallized and is acting as a solid, preventing "cold flow" (unwanted adhesion during storage)[2].

  • Thermal Activation: Expose the film to an IR heat source (80°C–90°C) for 3 to 5 seconds.

    • Causality: The targeted IR energy rapidly melts the BTCP crystals, transitioning the adhesive into its supercooled, highly tacky liquid state[1].

  • Substrate Mating: Apply the activated adhesive label to the target substrate within the 60-second "open time" window before the BTCP recrystallizes and permanently locks the bond.

References

  • Alfa Chemistry. "Bis-(3,3,5-trimethylcyclohexyl)phthalate - CAS 37832-65-8." Source: americanchemicalsuppliers.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt23J23WJKqchVCvP4NwPl6P8VCuh8tg7qbSZ--CSRKSXj-1Bzi5PEGJepK7LP84ug5YhxJsA2WcQM0mtKTwblYlT3CLgYgWZq-Y5f7mCR-YHSjzAWsEiXU5-l8W2I-8P2JqZnfzOD9HIoUIRmaon_TiBx-K-ja7-9ZHy3ZAvj4kPAIPZlervxKA==]
  • Sigma-Aldrich. "BIS-(3,3,5-TRIMETHYLCYCLOHEXYL) PHTHALATE." Source: sigmaaldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIqNFtD_DWXlMmuvufY2sv3UrjJB6QMhtUvj8Ioif71G9w5-v97MA-lsgU8xB8DvEIG66wObrRhyBMnAtzpxrnfufqC4flpbkJrMZFvVvZ463Rmxlsy2r8IID5QaBh0L9hLJ4Wheu-TILH7Ckx3LvPKY3D4Bu32mte3iNCqzNYUU6cFsGM1xwIUbzMNKYV5mwcgEs_nSW0cEPrJ6On1KsJHvR1BupBGf9h4thj3bqsi-G9LmEx93N4kmVGeoDQRl0=]
  • U.S. Consumer Product Safety Commission. "Toxicity Review for Di-n-octyl Phthalate (DNOP)." Source: cpsc.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnvJJnZnzntYKzWpzYDXltn3pmVtK21KrykyxqV7oDHR7icQWxP0cNDRcRD4wyyjj4NxaJzAGWkzhjRdDhvzgpI_mt2rggAD060YDU2cP2aHW6jBwEbfbAJLe_zeZJlk0L7yryQpcGEc9Kjs9FsoOERUbK]
  • U.S. Environmental Protection Agency (EPA). "1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details." Source: epa.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ptLgb5Upb7l74W-biyeUBd5U0WpWrWyR3PBwrVZZBW55sXG3PBn79-U_NeJ_YoXeySAm0TeuIBFH-wURlyZh-VEbRr9blAK2XvAzcQNoAKvLocS05T82q9kffX-Y4nwSH7C3wGdPQT-maOpLaypTX2MBoilIaq795jFfFIgNczKMTChcQlyaiOM=]
  • Google Patents. "US20020193482A1 - Bis(cis-3,3,5-trimethylcyclohexyl) phthalate." Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU-hloUP6z2YWjpApwFHmeiRTisxjIZV7e_NVwijwMbHlCkPx-caAAwpU67rsSQOtGkx8z9LDrXh9-l6lxoWwFT1QL8d41b2e0FiteE0HXpRG5rqdHnVhtfzaSh1UjqMwWDlT2ds4axKPValiXCC4=]
  • Park, Kinam. "PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS." Source: kinampark.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0T_qeZpKXsYAXbBMVFQypg2yoB2N5wE9Ad7VtAfdJ0J6QfHV_vNiDO8oStxkbr7hFID4CSQbDXzNgzKzSWY3p3oysquijyT1jyUND7W4LWVIKYx5aZBgJLSp1lVv-Urt7rFT2jB7WL1bcgS_u0zLRqdPWTV6EzmiXi3HQF3LFDQuhk9ymdIiH9BZWWq89gt8=]

Sources

Method

GC-MS method development for Bis(3,3,5-trimethylcyclohexyl) phthalate detection

Application Note: High-Resolution GC-MS Method Development for the Detection and Quantification of Bis(3,3,5-trimethylcyclohexyl) Phthalate Introduction and Rationale Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS No. 378...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Method Development for the Detection and Quantification of Bis(3,3,5-trimethylcyclohexyl) Phthalate

Introduction and Rationale

Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS No. 37832-65-8) is a specialty heterocyclic organic plasticizer characterized by its high molecular weight (414.59 g/mol ) and bulky trimethylcyclohexyl rings ()[1]. As global regulatory agencies increasingly scrutinize phthalate esters for their potential endocrine-disrupting properties, robust analytical methods are required to detect trace levels of undeclared phthalates in environmental matrices, consumer cosmetics, and pharmaceutical packaging.

Unlike standard low-molecular-weight phthalates (e.g., DEP or DBP), bis(3,3,5-trimethylcyclohexyl) phthalate presents unique chromatographic challenges. Its structural steric hindrance and high boiling point increase the risk of inlet discrimination, peak tailing, and co-elution with other structurally similar plasticizers. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, grounded in the principles of EPA Method 8270E for semivolatile organic compounds (SVOCs) ()[2], optimized specifically to overcome the thermodynamic and separation challenges of this complex analyte.

Analytical Workflow

To establish a reliable, high-fidelity method, the workflow integrates highly selective solid-phase extraction (SPE), high-efficiency chromatographic separation, and sensitive mass spectrometric detection.

GCMS_Workflow A Sample Matrix (Polymers/Water/Soil) B Solvent Extraction (Acetonitrile / LLE / PLE) A->B C Clean-up & Concentration (Florisil SPE) B->C D GC Separation (Rxi-5ms / Rtx-440 Column) C->D E MS Detection (EI Ionization, SIM/MRM) D->E F Data Analysis (Quantification & QA/QC) E->F

End-to-end GC-MS analytical workflow for Bis(3,3,5-trimethylcyclohexyl) phthalate detection.

Methodological Rationale (Causality & System Design)

  • Extraction & Clean-up : Phthalates are ubiquitous, leading to high background contamination. Acetonitrile extraction followed by Florisil Solid Phase Extraction (SPE) is utilized because Florisil effectively removes polar matrix interferences (like lipids or natural organic matter) while quantitatively recovering moderately polar phthalate diesters[3].

  • Stationary Phase Selection : Structural similarities among phthalate isomers often lead to critical co-elutions. A low-bleed, mid-polarity column such as the Rtx-440 or a standard 5% diphenyl/95% dimethyl polysiloxane (Rxi-5ms) is selected. Phase evaluations demonstrate that these columns provide optimal resolution for complex phthalate mixtures, ensuring baseline separation in under 40 minutes ()[4].

  • Injection Thermodynamics : A pulsed splitless injection is strictly required. Applying a high-pressure pulse (e.g., 25 psi) temporarily compresses the sample expansion cloud in the inlet liner, preventing vapor overflow (blowback) and ensuring the quantitative transfer of the heavy 414.59 g/mol analyte onto the head of the column ()[2].

  • Ionization and Detection : Electron Ionization (EI) at 70 eV is the gold standard for SVOCs. Because bis(3,3,5-trimethylcyclohexyl) phthalate fragments predictably to form the characteristic phthalic anhydride radical cation, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (TQ) system is employed. This achieves sub-ppm limits of detection (LOD) by bypassing the matrix noise that plagues full-scan modes[2].

Experimental Protocol

Self-Validating System: This protocol incorporates an internal standard (IS) added prior to extraction. By tracking the IS response, the system inherently validates the extraction efficiency and instrument stability of every single run.

Step 1: Reagent Preparation and Calibration Standards

  • Obtain certified reference material for Bis(3,3,5-trimethylcyclohexyl) phthalate (Purity 96%).

  • Prepare a primary stock solution at 1,000 μ g/mL in pesticide-grade isooctane.

  • Dilute to create a 6-point calibration curve ranging from 0.05 μ g/mL to 10.0 μ g/mL.

  • Spike each calibration level with 1.0 μ g/mL of the internal standard (e.g., Benzyl benzoate-d5 or Diisobutyl phthalate-d4).

Step 2: Sample Extraction (Solid/Polymer Matrix)

  • Cryogenically mill 1.0 g of the sample matrix to increase the surface area for solvent interaction.

  • Add 10 mL of Acetonitrile and sonicate for 30 minutes at 40°C.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Pass the extract through a pre-conditioned Florisil SPE cartridge (conditioned with 5 mL hexane).

  • Elute the target analytes with 5 mL of Hexane:Acetone (9:1 v/v).

  • Evaporate the eluate under a gentle stream of ultra-high-purity nitrogen to exactly 1.0 mL.

Step 3: GC-MS Instrument Parameters Configure the Single Quadrupole or Triple Quadrupole GC-MS according to the optimized parameters in Table 1.

Table 1: Optimized GC-MS Operational Parameters

ParameterSpecification / SettingScientific Rationale
Column Rxi-5ms (30 m × 0.25 mm ID × 0.25 μ m df)Low bleed profile minimizes baseline rise at high temperatures, critical for late-eluting compounds.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Flow rate: 1.2 mL/min (Constant Flow) to maintain optimal linear velocity.
Injection Mode Pulsed Splitless (Pulse: 25 psi for 0.5 min)Maximizes transfer of the high-MW analyte into the column without inlet discrimination.
Inlet Temperature 280°CEnsures complete volatilization of the heavy phthalate ester.
Oven Program 80°C (1 min) 20°C/min to 220°C 5°C/min to 310°C (hold 5 min)The shallow 5°C/min ramp through 220-310°C resolves bulky phthalates from matrix interferents.
Transfer Line Temp 290°CPrevents cold spots and subsequent peak tailing before MS entry.
Ion Source Temp 300°CReduces source contamination from heavy matrix components.
MS Mode SIM or MRM (EI at 70 eV)Target quantifier ion: m/z 149. Qualifier ions: m/z 267, 414.

Step 4: System Suitability and Tuning

  • Tune the mass spectrometer using Decafluorotriphenylphosphine (DFTPP) to meet EPA Method 8270E ion abundance criteria prior to analysis[5].

  • Inject a mid-level calibration standard (1.0 μ g/mL) to verify that the relative standard deviation (RSD) of the internal standard response is 20% and peak asymmetry factors remain between 0.8 and 1.2.

Data Presentation and Expected Results

Upon successful execution of the protocol, the quantitative metrics for Bis(3,3,5-trimethylcyclohexyl) phthalate should align with the validation parameters outlined in Table 2.

Table 2: Method Validation Summary (Expected Quantitative Data)

Validation ParameterResult / Threshold
Retention Time (approx.) 18.45 minutes (Matrix dependent)
Linear Dynamic Range 0.05 – 10.0 μ g/mL
Correlation Coefficient ( R2 ) 0.995
Limit of Detection (LOD) 0.015 μ g/mL
Limit of Quantification (LOQ) 0.050 μ g/mL
Mean Recovery (Spiked at 1 μ g/mL) 88% – 104%
Method Precision (RSD, n=6) 8.5%

Conclusion

The detection of highly substituted, high-molecular-weight phthalates like Bis(3,3,5-trimethylcyclohexyl) phthalate requires stringent control over inlet thermodynamics and chromatographic temperature gradients. By employing a pulsed splitless injection and a mid-polarity low-bleed column, this method overcomes the steric challenges of the analyte, ensuring high-fidelity quantification compliant with modern environmental and pharmaceutical standards.

References

  • Title: PubChem Compound Summary for CID 98024, Bis(3,3,5-trimethylcyclohexyl) phthalate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance Source: Restek Corporation URL: [Link]

  • Title: Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS Source: Agilent Technologies URL: [Link]

Sources

Application

Advanced Applications of Bis(3,3,5-trimethylcyclohexyl) Phthalate in Polyvinyl Chloride (PVC) Systems

Executive Summary Bis(3,3,5-trimethylcyclohexyl) phthalate (BTCP), also known as bis(cis-3,3,5-trimethylcyclohexyl) phthalate, is a highly specialized, high-molecular-weight phthalate ester[1]. Unlike traditional liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(3,3,5-trimethylcyclohexyl) phthalate (BTCP), also known as bis(cis-3,3,5-trimethylcyclohexyl) phthalate, is a highly specialized, high-molecular-weight phthalate ester[1]. Unlike traditional liquid plasticizers (e.g., DEHP or DINP) that impart continuous flexibility to Polyvinyl Chloride (PVC), BTCP is distinguished by its bulky cycloaliphatic rings, which render it a crystalline solid at room temperature with a sharp melting point of 91–94°C[2].

For researchers and drug development professionals, BTCP serves two highly distinct, technically critical functions within PVC systems:

  • Pharmaceutical Quality Control: It acts as an authoritative Internal Standard (IS) in Gas Chromatography (GC) for quantifying residual toxic monomers in medical-grade PVC containers[2].

  • Advanced Materials Formulation: It functions as a "solid plasticizer," enabling the formulation of heat-activated, delayed-tack PVC adhesives and coatings[3].

This guide provides in-depth, self-validating protocols and mechanistic rationales for both applications.

Quantitative Data: Physico-Chemical Profile

Before integrating BTCP into analytical or formulation workflows, understanding its baseline thermodynamic and structural properties is critical.

Table 1: Key Physico-Chemical Properties of BTCP

ParameterValueMechanistic Significance
IUPAC Name Bis(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylateBulky steric hindrance prevents premature polymer intercalation[4].
CAS Number 37832-65-8Unique identifier for regulatory compliance[1].
Molecular Weight 414.59 g/mol High mass ensures late GC elution, preventing peak overlap with volatiles[1],[4].
Physical State (25°C) White crystalline powderExists as inert domains in PVC until thermally activated[2].
Melting Point 91°C – 94°CProvides a sharp, predictable thermal activation threshold for delayed-tack systems[2].

Pillar I: Analytical Quality Control (Pharmaceutical-Grade PVC)

Mechanistic Rationale

Medical-grade PVC is ubiquitous in drug development (e.g., IV bags, blood containers, and tubing). However, residual Vinyl Chloride Monomer (VCM) is highly regulated due to its hepatotoxicity. The Japanese Pharmacopoeia (JP) mandates rigorous GC-FID testing for VCM in aqueous injection containers[2].

BTCP is uniquely suited as an internal standard for this assay. Because of its high molecular weight (414.59 g/mol ) and cycloaliphatic structure, it elutes significantly later than VCM, the extraction solvent (Tetrahydrofuran), and the precipitation agent (Methanol). This guarantees baseline resolution. Furthermore, its structural similarity to primary phthalate plasticizers ensures it behaves identically during the extraction phase, normalizing any matrix effects.

Workflow Visualization

GC_Workflow N1 Medical PVC Container (Mince to <5mm squares) N2 Polymer Dissolution (THF at 4°C) N1->N2 N3 IS Addition (BTCP in THF) N2->N3 N4 Polymer Precipitation (Cold Methanol Addition) N3->N4 N5 Phase Separation (Centrifuge at 4000 rpm) N4->N5 N6 GC-FID Injection (Capillary Column) N5->N6 N7 Data Processing (VCM Quantification) N6->N7

Figure 1: GC-FID analytical workflow for quantifying residual VCM in medical PVC using BTCP.

Protocol: GC-FID Determination of Residual VCM

Self-Validation System: This protocol includes mandatory blank runs and system suitability checks to ensure the absence of co-eluting impurities.

Step 1: Sample Preparation & Dissolution

  • Action: Wash the PVC container with ultrapure water, dry thoroughly, and cut into squares smaller than 5 mm[2]. Weigh exactly 1.0 g into a 20-mL headspace vial. Add 10.0 mL of HPLC-grade Tetrahydrofuran (THF) pre-cooled to 4°C.

  • Causality: Mincing maximizes surface area. THF is a potent solvent that completely dissolves the PVC matrix, ensuring 100% release of trapped VCM. Cooling the THF is critical because VCM is a gas at room temperature (BP -13.4°C); low temperatures prevent volatilization losses during the exothermic dissolution process.

Step 2: Internal Standard Integration

  • Action: Spike the dissolved polymer solution with 1.0 mL of BTCP internal standard solution (50 µg/mL in THF)[2].

  • Causality: Adding the IS prior to precipitation ensures that any subsequent volumetric errors or analyte losses are mathematically normalized by the IS peak area.

Step 3: Polymer Precipitation

  • Action: Slowly add 5.0 mL of cold methanol dropwise while gently swirling the vial.

  • Causality: Methanol acts as a strict antisolvent for high-molecular-weight PVC resin. Precipitating the polymer prevents it from entering the GC system, which would irreversibly foul the capillary column. Both VCM and BTCP remain highly soluble in the THF/Methanol supernatant.

Step 4: Phase Separation & Analysis

  • Action: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. Extract the clear supernatant and inject 1.0 µL into the GC-FID.

Table 2: Optimized GC-FID Parameters

ParameterSpecificationRationale
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)Optimal polarity for resolving volatile halocarbons from bulky esters.
Injector Temp 200°CEnsures complete vaporization of BTCP without thermal degradation.
Oven Program 40°C (hold 5 min) → 15°C/min to 250°C (hold 10 min)Low initial temp traps VCM; high final temp elutes the bulky BTCP IS.
Detector (FID) 260°CHigh sensitivity for carbon-hydrogen bonds in both VCM and BTCP.

Pillar II: Advanced Material Formulation (Delayed-Tack PVC)

Mechanistic Rationale

In materials science, BTCP is utilized as a "solid plasticizer" to engineer heat-sensitive, delayed-tack adhesives[3]. At room temperature, standard liquid plasticizers continuously lubricate polymer chains, resulting in a permanently flexible or tacky material. By contrast, BTCP remains locked in a crystalline state below 91°C. It acts merely as an inert filler, leaving the PVC rigid and non-tacky.

Upon thermal activation (>94°C), BTCP undergoes a phase transition into a liquid. The newly formed liquid plasticizer rapidly diffuses into the PVC matrix, increasing the free volume between polymer chains, lowering the glass transition temperature ( Tg​ ), and instantly converting the rigid coating into a highly tacky adhesive[3].

Thermodynamic Visualization

Plasticization_Mechanism S1 Latent Phase (RT) Rigid PVC + Crystalline BTCP S2 Thermal Activation (Heating > 94°C) S1->S2 S3 Phase Transition (BTCP Melts to Liquid) S2->S3 S4 Polymer Intercalation (Free Volume Increases) S3->S4 S5 Active Phase Flexible & Tacky PVC S4->S5

Figure 2: Thermodynamic mechanism of delayed-tack plasticization in PVC matrices via BTCP melting.

Protocol: Formulation of Heat-Activated PVC Plastisol

Self-Validation System: A drawdown test on a glass plate prior to full-scale coating ensures the plastisol has not prematurely plasticized during the mixing phase.

Step 1: Base Resin Dispersion

  • Action: In a high-shear vacuum mixer, blend 100 phr (parts per hundred resin) of emulsion-grade PVC powder with 10 phr of a primary liquid plasticizer (e.g., Diisononyl Phthalate, DINP).

  • Causality: A minimal amount of liquid plasticizer is required to wet the PVC particles and form a workable, flowable paste (plastisol) without prematurely lowering the Tg​ of the bulk resin to the point of tackiness.

Step 2: Solid Plasticizer Integration

  • Action: Gradually add 30–40 phr of micronized BTCP powder. Ensure the particle size of the BTCP is strictly < 50 µm.

  • Causality: Micronization is critical. Large crystalline particles would cause localized, heterogeneous plasticization and a blotchy activation profile. Fine particles ensure rapid, homogeneous intercalation into the PVC chains upon melting.

Step 3: Coating and Sub-Critical Drying

  • Action: Coat the plastisol onto a PET release liner at a thickness of 50 µm. Dry in a convection oven at 65°C for 5–7 minutes.

  • Causality: The drying temperature must remain strictly below the BTCP melting point (91°C). This evaporates residual moisture and stabilizes the film while keeping the BTCP in its latent, crystalline state.

Step 4: Thermal Activation (End-Use Application)

  • Action: To activate adhesion, subject the coated substrate to a heat press or IR heater at 110°C for 3 seconds.

  • Causality: Exceeding the 94°C threshold melts the BTCP, triggering the thermodynamic cascade shown in Figure 2, instantly activating the adhesive properties for bonding[3].

Sources

Method

Application Notes and Protocols for the Extraction of Bis(3,3,5-trimethylcyclohexyl) Phthalate from Polymeric Matrices

Introduction: The Analytical Challenge of a High Molecular Weight Phthalate Bis(3,3,5-trimethylcyclohexyl) phthalate (TMCHP) is a high molecular weight phthalate ester utilized as a plasticizer in various polymer formula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a High Molecular Weight Phthalate

Bis(3,3,5-trimethylcyclohexyl) phthalate (TMCHP) is a high molecular weight phthalate ester utilized as a plasticizer in various polymer formulations to enhance flexibility and durability. Unlike lower molecular weight phthalates, which have been subject to extensive regulation and scrutiny due to health concerns, TMCHP and other higher molecular weight orthophthalates are still in use in a range of consumer products.[1][2] The accurate quantification of TMCHP in polymer matrices is crucial for regulatory compliance, quality control, and risk assessment.[3][4] Due to its larger molecular size and potentially different interactions with the polymer matrix, its extraction requires carefully optimized protocols to ensure complete and reproducible recovery.

This application note provides a comprehensive guide to the sample preparation and extraction of TMCHP from common polymers such as polyvinyl chloride (PVC) and polyolefins. We will delve into the theoretical underpinnings of various extraction techniques, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science. The focus is on explaining the causality behind experimental choices to empower the user to adapt and troubleshoot these methods for their specific polymer samples.

Understanding the Analyte and Matrix: Key to Successful Extraction

The efficiency of any extraction is governed by the physicochemical properties of the target analyte and the surrounding matrix.

Bis(3,3,5-trimethylcyclohexyl) phthalate (TMCHP) , with a molecular formula of C26H38O4 and a molecular weight of approximately 414.59 g/mol , is a non-covalently bound additive within the polymer.[5][6] Its large, branched alkyl chains contribute to its relatively low volatility and good solubility in many organic solvents.

Polymer Matrices are complex, long-chain macromolecules. The extraction of TMCHP necessitates the penetration of the solvent into the polymer structure to dissolve the phthalate. The physical form of the polymer (e.g., pellets, film, powder) significantly impacts the surface area available for solvent interaction. Therefore, a critical first step in any extraction protocol is the mechanical reduction of the sample's particle size. This can be achieved through methods like cryogenic grinding, which uses liquid nitrogen to make the polymer brittle and easier to pulverize.[7][8]

Extraction Methodologies: A Comparative Overview

Several techniques can be employed for the extraction of TMCHP from polymers, each with its own set of advantages and limitations. The choice of method often depends on factors such as the nature of the polymer, the required sample throughput, and the available instrumentation.

Extraction Method Principle Advantages Disadvantages Typical Solvents
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Well-established, exhaustive extraction.Time-consuming (6+ hours), large solvent consumption.[7]n-Hexane, Petroleum ether.[7]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt the sample matrix and enhance solvent penetration.[9][10]Faster than Soxhlet, improved extraction efficiency.[9][11]Heat generation may degrade thermolabile compounds.Toluene, Dichloromethane, n-Hexane.[12]
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.[13][14]Very fast (15-30 min), reduced solvent usage, high efficiency.[8][13]Requires specialized equipment, potential for localized overheating.Isopropanol/Cyclohexane, Heptane.
Accelerated Solvent Extraction (ASE) Employs solvents at elevated temperatures and pressures to increase extraction efficiency and speed.[7]Automated, fast, low solvent consumption.High initial instrument cost.Petroleum ether.[7]
Thermal Desorption (TD) The sample is heated in an inert gas stream to volatilize the analytes directly into a GC-MS system.Solvent-free ("green") method, minimal sample preparation.[15][16]Not suitable for all polymers, potential for thermal degradation of the analyte or matrix.N/A

Experimental Protocols

The following protocols are designed to be a starting point and may require optimization based on the specific polymer matrix and analytical instrumentation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of TMCHP from PVC

This protocol is suitable for laboratories seeking a balance between extraction efficiency and speed without the need for specialized microwave or high-pressure systems.

1. Sample Preparation: a. Cryogenically grind the polymer sample to a fine powder (particle size < 0.5 mm) using a freezer/mill. This significantly increases the surface area for extraction. b. Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL glass centrifuge tube.

2. Extraction: a. Add 20 mL of a 1:1 (v/v) mixture of toluene and dichloromethane to the centrifuge tube. Toluene is a good solvent for TMCHP, and dichloromethane helps to swell the PVC matrix, facilitating analyte release. b. Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[11] The controlled temperature prevents excessive heating that could lead to analyte degradation.

3. Post-Extraction Clean-up: a. Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer residue. b. Carefully decant the supernatant into a clean glass vial. c. Filter the extract through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter before analysis.

4. Analysis: a. Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of TMCHP.

Protocol 2: Microwave-Assisted Extraction (MAE) of TMCHP from Polyolefins

MAE is a rapid and efficient method, ideal for high-throughput laboratories.

1. Sample Preparation: a. As with UAE, cryogenically grind the polyolefin sample to a fine powder. b. Accurately weigh approximately 0.5 g of the powdered sample into a microwave extraction vessel.

2. Extraction: a. Add 15 mL of a 50/50 mixture of isopropanol and cyclohexane to the vessel.[17] This solvent combination has been shown to be effective for extracting phthalates from various plastics.[17] b. Seal the vessel and place it in the microwave extraction system. c. Ramp the temperature to 100°C over 5 minutes and hold for 15 minutes. The elevated temperature and pressure inside the sealed vessel significantly accelerate the extraction process.

3. Post-Extraction Cooling and Filtration: a. Allow the vessel to cool to room temperature. b. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Protocol 3: Soxhlet Extraction - The Reference Method

While slow, Soxhlet extraction is often considered the "gold standard" for exhaustive extraction and can be used to validate faster methods.

1. Sample Preparation: a. Cryogenically grind the polymer sample. b. Accurately weigh approximately 2-3 g of the powdered sample and place it in a cellulose extraction thimble.

2. Extraction: a. Place the thimble in the Soxhlet extractor. b. Add 200 mL of n-hexane to the round-bottom flask. c. Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux. d. Allow the extraction to proceed for at least 6 hours.

3. Solvent Evaporation and Reconstitution: a. After extraction, allow the apparatus to cool. b. Remove the round-bottom flask and evaporate the solvent to near dryness using a rotary evaporator. c. Reconstitute the residue in a known volume (e.g., 10 mL) of a suitable solvent for GC-MS analysis (e.g., heptane).

Workflow Diagrams

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_cleanup Post-Extraction Clean-up cluster_analysis Analysis start Polymer Sample grind Cryogenic Grinding start->grind weigh Weighing (1.0 g) grind->weigh add_solvent Add 20 mL Toluene/ Dichloromethane (1:1) weigh->add_solvent sonicate Sonicate (30 min, 40°C) add_solvent->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge decant Decant Supernatant centrifuge->decant filter Filter (0.45 µm PTFE) decant->filter gcms GC-MS Analysis filter->gcms

Caption: Workflow for Ultrasound-Assisted Extraction of TMCHP.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_cleanup Post-Extraction cluster_analysis Analysis start Polymer Sample grind Cryogenic Grinding start->grind weigh Weighing (0.5 g) grind->weigh add_solvent Add 15 mL Isopropanol/ Cyclohexane (1:1) weigh->add_solvent mae Microwave (100°C, 15 min) add_solvent->mae cool Cool to Room Temp mae->cool filter Filter (0.45 µm PTFE) cool->filter gcms GC-MS Analysis filter->gcms

Caption: Workflow for Microwave-Assisted Extraction of TMCHP.

Conclusion and Best Practices

The successful extraction of Bis(3,3,5-trimethylcyclohexyl) phthalate from polymers is a critical prerequisite for accurate analytical determination. The choice of extraction method should be guided by the specific polymer matrix, available resources, and desired sample throughput. For most applications, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed and solvent consumption over traditional methods like Soxhlet extraction.[8][11][13] Regardless of the chosen method, meticulous sample preparation, particularly particle size reduction, is paramount to achieving high extraction efficiency. The protocols provided herein serve as a robust starting point for developing and validating methods for the analysis of TMCHP in a variety of polymeric materials.

References

  • Current time inform
  • Mechanism Investigation and Standardized Equipment Development of Sequential Multi-Frequency Ultrasonic Extraction for Plasticizers in Polymer Materials - MDPI. MDPI. [Link]

  • Microwave-assisted extraction by fast sample preparation for the systematic analysis of additives in polyolefins by high-performance liquid chromatography - ResearchGate. ResearchGate. [Link]

  • CEM Extraction of Phthalates from Polyvinyl Chloride. CEM Corporation. [Link]

  • A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC - Frontier Lab. Frontier Lab. [Link]

  • Phthalates Testing in Consumer Products: Ensuring Safety and Regulatory Compliance. Avomeen. [Link]

  • Mechanism Investigation and Standardized Equipment Development of Sequential Multi-Frequency Ultrasonic Extraction for Plasticizers in Polymer Materials | Scilit. Scilit. [Link]

  • Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers | LCGC International. LCGC International. [Link]

  • Phthalates in Polymers - GL Sciences. GL Sciences. [Link]

  • Improvement of PVC Compound Plasticizer Extraction Process - Portal de Revistas Ulima. Portal de Revistas Ulima. [Link]

  • EPA 8275 Determination of phthalates in consumer goods - Testing Laboratory | Eurolab. Eurolab. [Link]

  • Determination of Low Level Phthalates in Poly(Vinyl Chloride) Plastics by Solvent Extraction—Gas Chromatography/Mass Spectrome. ASTM International. [Link]

  • DETERMINATION OF SIX PHTHALATES IN POLYPROPYLENE CONSUMER PRODUCTS BY SONICATION-ASSISTED EXTRACTION/GC-MS METHODS. Journal of Health Research. [Link]

  • Extraction of Phthalates from Polyvinyl Chloride - CEM Corporation. CEM Corporation. [Link]

  • Screening of phthalates in polymer materials by pyrolysis GC/MS - PubMed. PubMed. [Link]

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Application

Optimizing Bis(3,3,5-trimethylcyclohexyl) Phthalate for High-Temperature Coatings: Application Notes and Protocols

Abstract This document provides a comprehensive guide for researchers and formulation scientists on the optimization of Bis(3,3,5-trimethylcyclohexyl) phthalate as a plasticizer in high-temperature coating applications....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers and formulation scientists on the optimization of Bis(3,3,5-trimethylcyclohexyl) phthalate as a plasticizer in high-temperature coating applications. The unique molecular structure of this phthalate, characterized by its bulky, cycloaliphatic rings, imparts a distinct set of properties that, when properly harnessed, can lead to coatings with superior thermal stability, durability, and performance. This guide will delve into the underlying chemical principles, provide detailed experimental protocols for formulation and testing, and offer insights into the interpretation of results. The methodologies outlined herein are designed to be self-validating, ensuring a robust and reproducible optimization process.

Introduction: The Critical Role of Plasticizers in High-Temperature Coatings

High-temperature coatings are essential for protecting substrates in demanding environments, such as in the aerospace, automotive, and industrial manufacturing sectors. The term high-temperature can describe coatings that need to maintain their integrity at continuous temperatures ranging from 121°C (250°F) to over 649°C (1200°F)[1]. The polymeric binder is the backbone of any coating, but its inherent properties are often insufficient to meet the stringent requirements of these applications. Plasticizers are crucial additives that enhance the flexibility and durability of the coating film by reducing the intermolecular forces between polymer chains[2].

However, at elevated temperatures, conventional plasticizers can exhibit increased mobility and volatility, leading to their migration out of the coating matrix[3]. This can result in embrittlement, cracking, and a catastrophic loss of protective function[3]. Furthermore, thermal degradation of the plasticizer itself can generate undesirable by-products that compromise the coating's integrity[3]. Phthalate-based plasticizers are known for their relatively high thermal stability compared to some alternatives[3].

Bis(3,3,5-trimethylcyclohexyl) phthalate, with its molecular formula C26H38O4, presents a compelling option for high-temperature applications[4][5][6]. The sterically hindered cyclohexyl groups are hypothesized to restrict molecular motion and reduce volatility, thereby enhancing its permanence within the coating film at elevated temperatures. This application note will provide the necessary framework to systematically optimize its use.

Understanding the Mechanism: Structure-Property Relationships

The effectiveness of Bis(3,3,5-trimethylcyclohexyl) phthalate in high-temperature coatings is intrinsically linked to its molecular architecture. A foundational understanding of this relationship is critical for rational formulation design.

2.1. Key Molecular Features:

  • Cycloaliphatic Rings: The two 3,3,5-trimethylcyclohexyl groups are the most significant feature. Unlike the linear alkyl chains of common phthalates like DEHP, these bulky, non-planar rings create significant steric hindrance. This bulkiness is thought to "anchor" the plasticizer molecule within the polymer matrix, reducing its translational and rotational freedom, which in turn decreases its rate of diffusion and subsequent volatilization at high temperatures.

  • Ester Linkages: The phthalate core provides the necessary polarity to ensure compatibility with a range of polymer binders commonly used in coatings. The ester groups are the primary sites of interaction with the polymer chains, disrupting polymer-polymer interactions and imparting flexibility.

  • Trimethyl Substituents: The methyl groups on the cyclohexyl rings further increase the steric bulk and contribute to the molecule's overall hydrophobicity.

2.2. Hypothesized Mechanism of Thermal Stability:

The enhanced thermal performance of coatings plasticized with Bis(3,3,5-trimethylcyclohexyl) phthalate is attributed to a combination of factors:

  • Reduced Volatility: The high molecular weight (414.59 g/mol ) and bulky structure contribute to a lower vapor pressure compared to smaller, more linear plasticizers[5][6]. This directly translates to less plasticizer loss at elevated service temperatures.

  • Improved Polymer Compatibility at High Temperatures: While initial compatibility is crucial, maintaining this compatibility as the temperature increases is vital. The rigid structure of the cyclohexyl rings may help to maintain a stable, homogeneous blend with the polymer even as the polymer chains gain mobility with heat.

  • Resistance to Thermal Degradation: The C-C bonds within the cycloaliphatic rings are generally more stable than the C-O-C ether linkages found in some other types of plasticizers, potentially offering greater resistance to thermal decomposition.

Experimental Design and Protocols

A systematic approach, such as a Design of Experiments (DOE), is highly recommended to efficiently explore the formulation space and identify the optimal concentration of Bis(3,3,5-trimethylcyclohexyl) phthalate[7]. This allows for the simultaneous investigation of multiple variables and their interactions, leading to a more robust understanding of the system[7].

3.1. Materials and Equipment:

  • Binder System: Select a high-temperature resistant polymer binder (e.g., silicone, epoxy, or a modified acrylic resin).

  • Bis(3,3,5-trimethylcyclohexyl) phthalate: (CAS No: 37832-65-8 or 245652-81-7 for the cis isomer, 245652-82-8 for the trans isomer)[5].

  • Solvents: Appropriate for the chosen binder system.

  • Pigments and Additives: As required for the specific coating application (e.g., heat-resistant pigments, adhesion promoters, flow and leveling agents).

  • Substrate Panels: Typically steel or aluminum panels, prepared according to industry standards (e.g., ASTM D609).

  • Coating Application Equipment: Film applicator, spray gun, or other suitable method to achieve a consistent dry film thickness.

  • Curing Oven: Capable of reaching and maintaining the required curing and high-temperature testing temperatures.

  • Analytical and Testing Equipment: As detailed in the following sections.

3.2. Formulation Protocol: A Step-by-Step Guide

  • Binder Dissolution: In a suitable mixing vessel, dissolve the polymer binder in the selected solvent system under agitation until a homogenous solution is achieved.

  • Plasticizer Incorporation: While continuing to mix, slowly add the desired concentration of Bis(3,3,5-trimethylcyclohexyl) phthalate. The concentration range should be systematically varied (e.g., from 5% to 25% by weight of the solid binder content) as part of the experimental design.

  • Pigment and Additive Dispersion: If applicable, add pigments and other additives and disperse them thoroughly using appropriate mixing techniques (e.g., high-shear mixing) to achieve the desired fineness of grind.

  • Viscosity Adjustment: Adjust the viscosity of the final coating formulation with additional solvent to meet the requirements of the chosen application method.

  • Substrate Preparation: Ensure substrate panels are clean, dry, and free of any contaminants that could interfere with adhesion.

  • Coating Application: Apply the formulated coatings to the prepared substrate panels, ensuring a uniform and consistent dry film thickness across all samples.

  • Curing: Cure the coated panels according to the binder manufacturer's recommendations. This typically involves a specific time and temperature profile.

3.3. Visualizing the Optimization Workflow

G cluster_formulation Formulation Stage cluster_testing Performance Testing Stage cluster_analysis Analysis and Optimization F1 Select Binder, Solvents, and Additives F2 Define Bis(3,3,5-trimethylcyclohexyl) phthalate Concentration Range (DOE) F1->F2 F3 Prepare Coating Formulations F2->F3 F4 Apply and Cure Coatings on Substrate Panels F3->F4 T1 Thermal Stability Evaluation (ASTM D2485) F4->T1 Cured Samples T2 Adhesion Testing (ASTM D3359 / D4541) T1->T2 T3 Chemical Resistance Testing (ASTM D1308 / D5402) T1->T3 T4 Mechanical Properties (Hardness, Flexibility) T1->T4 A1 Analyze Test Results T2->A1 T3->A1 T4->A1 A2 Identify Optimal Plasticizer Concentration A1->A2 A3 Validate Optimized Formulation A2->A3 O Optimized High-Temperature Coating Formulation A3->O

Caption: Workflow for optimizing Bis(3,3,5-trimethylcyclohexyl) phthalate in high-temperature coatings.

Performance Evaluation Protocols

Rigorous and standardized testing is paramount to validating the performance of the optimized coating formulations. The following protocols are based on widely accepted ASTM standards.

4.1. Thermal Stability and Heat Resistance

This is the most critical evaluation for a high-temperature coating.

Protocol: Heat Resistance Testing (adapted from ASTM D2485) [8][9][10]

  • Sample Exposure: Place the cured, coated panels in a high-temperature oven.

  • Temperature Cycling: Subject the panels to a predetermined temperature profile. This can be a continuous high temperature or a series of increasing temperature steps. For example, hold at 200°C for 24 hours, then increase to 250°C for 24 hours, and so on, up to the target service temperature.

  • Visual Inspection: After each temperature cycle, remove the panels from the oven and allow them to cool to room temperature. Visually inspect for any signs of degradation, such as blistering, cracking, chalking, or significant color change.

  • Post-Exposure Evaluation: After the final heat exposure cycle, perform adhesion and flexibility tests to quantify any changes in mechanical properties.

4.2. Adhesion Performance

Good adhesion is crucial for the coating to remain bonded to the substrate, especially under thermal stress.[11][12][13]

Protocol: Cross-Cut Adhesion Test (ASTM D3359) [1]

  • Scribing: Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.

  • Tape Application: Apply a specified pressure-sensitive adhesive tape over the lattice pattern and smooth it down firmly.

  • Tape Removal: Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.

  • Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B for no detachment to 0B for severe detachment).

Protocol: Pull-Off Adhesion Test (ASTM D4541) [13]

  • Dolly Preparation: Secure a loading fixture (dolly) to the surface of the coating using a suitable adhesive.[12][14][15]

  • Scoring: Once the adhesive has cured, score around the dolly through the coating to the substrate.

  • Pull-Off Test: Attach a portable pull-off adhesion tester to the dolly and apply a perpendicular tensile force at a specified rate until the dolly is pulled off.[14]

  • Data Recording: Record the force required to pull off the dolly and note the nature of the fracture (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).

4.3. Chemical Resistance

High-temperature environments are often accompanied by exposure to various chemicals.

Protocol: Spot Test for Chemical Resistance (adapted from ASTM D1308 and D5402) [16][17][18]

  • Reagent Application: Place a few drops of the test chemical (e.g., lubricating oils, hydraulic fluids, cleaning solvents) onto the surface of the cured coating.

  • Covering: Cover the spot with a watch glass to prevent evaporation.

  • Exposure Time: Allow the chemical to remain in contact with the coating for a specified period (e.g., 24 hours) at ambient or a slightly elevated temperature.

  • Cleaning and Evaluation: After the exposure period, remove the watch glass and clean the area with a solvent that does not affect the coating. Visually inspect for any changes, such as discoloration, blistering, softening, or loss of gloss.[16][17][19]

Data Presentation and Interpretation

Table 1: Example Data for Thermal Stability Evaluation

Formulation IDPlasticizer Conc. (% w/w of binder)Max. Temp. (°C) without FailureVisual Observations after 500h at 250°C
HT-Control-010%200Severe cracking and delamination
HT-BTP-015%225Minor cracking
HT-BTP-0210%275Slight discoloration, no cracking
HT-BTP-0315%300No visible defects
HT-BTP-0420%300Slight softening
HT-BTP-0525%275Significant softening and tackiness

Table 2: Example Data for Adhesion and Mechanical Properties (Post-Thermal Aging)

Formulation IDPlasticizer Conc. (%)Cross-Cut Adhesion (ASTM D3359)Pull-Off Adhesion (MPa)Pencil Hardness (ASTM D3363)
HT-Control-010%1B1.56H
HT-BTP-015%3B2.84H
HT-BTP-0210%4B4.53H
HT-BTP-0315%5B5.22H
HT-BTP-0420%5B4.8H
HT-BTP-0525%4B3.9F

Interpretation of Results:

The data in the example tables suggest that a concentration of 15% Bis(3,3,5-trimethylcyclohexyl) phthalate provides the optimal balance of properties. At lower concentrations, there is insufficient plasticization to prevent cracking at high temperatures. At higher concentrations, the coating becomes too soft, which could compromise its durability and dirt resistance. The control formulation without the plasticizer shows catastrophic failure, highlighting the necessity of this additive.

Visualizing the Structure-Performance Relationship

G cluster_structure Molecular Structure of Bis(3,3,5-trimethylcyclohexyl) phthalate cluster_properties Resulting Physical Properties cluster_performance Enhanced Coating Performance at High Temperatures S1 Bulky Cycloaliphatic Rings P1 Low Volatility S1->P1 P2 Reduced Mobility in Polymer Matrix S1->P2 S2 High Molecular Weight S2->P1 S3 Steric Hindrance S3->P2 C1 Improved Film Flexibility and Integrity P1->C1 P2->C1 C2 Excellent Adhesion Retention P2->C2 P3 High Thermal Decomposition Temperature C3 Long-Term Durability P3->C3 C1->C3 C2->C3

Caption: Relationship between molecular structure and high-temperature performance.

Conclusion

The successful formulation of high-temperature coatings requires a careful selection and optimization of all components. Bis(3,3,5-trimethylcyclohexyl) phthalate, owing to its unique molecular structure, offers significant potential as a high-performance plasticizer in these demanding applications. By following the systematic protocols for formulation, testing, and data analysis outlined in this guide, researchers and scientists can effectively harness the benefits of this material to develop coatings with superior thermal stability and durability. The key to success lies in a thorough understanding of the structure-property relationships and the implementation of rigorous, standardized evaluation methods.

References

  • ASTM D2485-22, Standard Test Methods for Evaluating Coatings For High Temperature Service, ASTM International, West Conshohocken, PA, 2022, .

  • Forrest, B. (n.d.). High Temperature Coatings Explained for Engineers and Manufacturers. Resources. Retrieved from [Link]

  • Adhesion Test: Methods, Standards, & Testing Techniques. (2025, August 13). Testronix. Retrieved from [Link]

  • Coating Testing. (n.d.). Industrial Inspection & Analysis. Retrieved from [Link]

  • Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. (2024, December 2). Prospector. Retrieved from [Link]

  • ASTM D2485 Heat Resistance Testing of Coatings. (n.d.). Micom. Retrieved from [Link]

  • Test Methods for Coating Adhesion. (n.d.). DeFelsko. Retrieved from [Link]

  • Paint adhesion testing. (n.d.). In Wikipedia. Retrieved from [Link]

  • Assessing Coating Adhesion. (2018, September 14). KTA University. Retrieved from [Link]

  • ASTM Standards For Chemical Resistance In Coatings. (2025, August 20). Croc Coatings. Retrieved from [Link]

  • What Is the Effect of Temperature on Plasticizer Performance? (2025, February 13). Jinli Chemical. Retrieved from [Link]

  • Chemical Resistance. (n.d.). A Plus Coating. Retrieved from [Link]

  • ASTM D2485-22. (n.d.). Scribd. Retrieved from [Link]

  • Here's a cheat sheet for ASTM coating testing standards. (2025, May 1). High Performance Coatings. Retrieved from [Link]

  • How is chemical resistance tested and measured? (2024, September 16). The Armoloy Corporation. Retrieved from [Link]

  • El-Khouly, N. E., et al. (2019). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. CORE. Retrieved from [Link]

  • Roy, S., et al. (2012). Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets. PMC. Retrieved from [Link]

  • Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. (n.d.). ScienceDirect. Retrieved from [Link]

  • Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Bayati, Y. K., & Al-Azzawi, A. H. (2012). Effect of the microwave heating on the stability of phthalate plasticizers, which are used in plastic packing industry, in aqueous food simulants. ResearchGate. Retrieved from [Link]

  • The Effect of Temperature on the Migration of Phthalate Plasticizers from Plastic Sachet into Water. (n.d.). Academia.edu. Retrieved from [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023, May 11). PMC. Retrieved from [Link]

  • Bis(3,3,5-trimethylcyclohexyl) phthalate (C26H38O4). (n.d.). PubChemLite. Retrieved from [Link]

  • Bis(3,5,5-trimethylhexyl) phthalate. (n.d.). PubChem. Retrieved from [Link]

  • Bis(Trans-3,3,5-Trimethylcyclohexyl) Phthalate 95.0%(GC). (n.d.). Pure Synth. Retrieved from [Link]

  • Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester. (n.d.). Chemwatch. Retrieved from [Link]

  • Bis-(3,5,5-trimethylhexyl) phthalate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Bis-(3,5,5-trimethylhexyl) phthalate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Bis(Cis-3,3,5-Trimethylcyclohexyl) Phthalate 98.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

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Method

Spectroscopic characterization protocols for Bis(3,3,5-trimethylcyclohexyl) phthalate

An Application Note for the Comprehensive Spectroscopic Characterization of Bis(3,3,5-trimethylcyclohexyl) Phthalate Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for the sp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Spectroscopic Characterization of Bis(3,3,5-trimethylcyclohexyl) Phthalate

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the spectroscopic characterization of Bis(3,3,5-trimethylcyclohexyl) phthalate, a significant plasticizer used in various polymer applications. The protocols herein are designed for researchers, scientists, and quality control professionals, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of this compound. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy, this guide establishes a robust, self-validating workflow. The causality behind experimental choices is explained to empower the user with a deeper understanding of the characterization process, ensuring scientific rigor and data reliability.

Introduction: The Analytical Imperative for a High Molecular Weight Phthalate

Bis(3,3,5-trimethylcyclohexyl) phthalate is a high molecular weight phthalate ester employed to impart flexibility and durability to polymeric materials, particularly polyvinyl chloride (PVC).[1] Unlike lower molecular weight phthalates, which have faced regulatory scrutiny due to health concerns, higher molecular weight analogues are often considered for applications demanding greater permanence and lower volatility.[2] The accurate and unambiguous characterization of this compound is therefore critical for regulatory compliance, product quality control, and developmental research.

Spectroscopic techniques offer a powerful, non-destructive, and highly specific means of elucidating molecular structure and confirming purity. This application note details an integrated spectroscopic approach, ensuring a comprehensive and trustworthy analysis of Bis(3,3,5-trimethylcyclohexyl) phthalate.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount for interpreting spectroscopic data.

Molecular Formula: C₂₆H₃₈O₄[3]

Molecular Weight: 414.59 g/mol [3]

Synonyms: Phthalic Acid Bis(cis-3,3,5-trimethylcyclohexyl) Ester

General Appearance: White to almost white powder or crystal.

Caption: Molecular Structure of Bis(3,3,5-trimethylcyclohexyl) phthalate.

Integrated Spectroscopic Workflow

A sequential and integrated approach is recommended for a thorough characterization. The workflow ensures that data from each technique corroborates the others, providing a high degree of confidence in the final assessment.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Causality and Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the phthalate ester and its residual solvent peak does not typically interfere with key analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile (easily removed), and provides a single sharp signal that does not overlap with most organic proton or carbon signals.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of Bis(3,3,5-trimethylcyclohexyl) phthalate into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR for better signal dispersion.[4]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon appears as a single line).

    • A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.

Expected Data and Interpretation
Technique Expected Chemical Shifts (δ, ppm) Interpretation
¹H NMR ~ 7.5 - 7.7Protons on the aromatic phthalate ring.
~ 4.8 - 5.2Methine proton (CH-O) on the cyclohexyl ring adjacent to the ester oxygen.
~ 0.8 - 2.0A complex series of overlapping signals from the numerous aliphatic protons (CH, CH₂, CH₃) on the trimethylcyclohexyl moieties.[5]
¹³C NMR ~ 167 - 168Carbonyl carbons (C=O) of the ester groups.
~ 130 - 132Quaternary carbons and CH carbons of the aromatic ring.
~ 70 - 75Methine carbon (CH-O) of the cyclohexyl ring.
~ 20 - 50Aliphatic carbons of the cyclohexyl rings and methyl groups.[6]

Note: The presence of cis and trans isomers could lead to a more complex spectrum with additional signals for each unique proton and carbon environment.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It provides a unique molecular "fingerprint" in the 1500-400 cm⁻¹ region.[8]

Causality and Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal to no sample preparation, reducing potential errors and saving time compared to traditional KBr pellet or Nujol mull methods.

Protocol: FTIR-ATR Analysis
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid Bis(3,3,5-trimethylcyclohexyl) phthalate powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Expected Data and Interpretation
Wavenumber (cm⁻¹) Vibration Mode Functional Group
~ 3100 - 3000C-H StretchAromatic Ring
~ 2950 - 2850C-H StretchAliphatic (Cyclohexyl & Methyl)
~ 1720 - 1740C=O StretchEster Carbonyl[9]
~ 1600, ~1450C=C StretchAromatic Ring
~ 1250 - 1100C-O StretchEster Linkage
< 800C-H BendingAromatic Substitution Pattern

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for phthalate analysis, offering both separation and identification.[10]

Causality and Experimental Choices
  • Ionization Method: Electron Ionization (EI) is standard for GC-MS. It is a "hard" ionization technique that produces numerous fragment ions, creating a rich, fingerprint-like mass spectrum that is highly useful for library matching and structural confirmation.[11]

  • GC Column: A non-polar or mid-polarity column (e.g., Rxi-5ms) is generally effective for separating phthalates based on their boiling points.[10]

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity solvent like ethyl acetate or hexane.[2]

  • GC Instrument Setup:

    • Injector: Set to a temperature of ~280°C in splitless mode to ensure complete vaporization and transfer of the analyte onto the column.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C. This separates the analyte from any solvent or lower-boiling impurities.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Instrument Setup:

    • Ion Source: Set to ~230°C.

    • Transfer Line: Set to ~280°C to prevent sample condensation.

    • Mass Range: Scan a mass-to-charge (m/z) range from 50 to 550 amu.

  • Injection and Acquisition: Inject 1 µL of the sample solution and begin the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (M⁺) and characteristic fragment ions. Compare the spectrum to a reference library (e.g., NIST).[12][13]

Expected Data and Interpretation
m/z Value Interpretation
414 Molecular Ion (M⁺) - [C₂₆H₃₈O₄]⁺. This may be of low abundance or absent in EI.
275 Fragment corresponding to the loss of one trimethylcyclohexyl side chain.
149 A highly characteristic fragment for phthalates, corresponding to the protonated phthalic anhydride ion [C₈H₅O₃]⁺. This is often the base peak.[14]
57, 83, 139 Fragments characteristic of the trimethylcyclohexyl moiety.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for detecting the presence of the aromatic chromophore in the phthalate structure and can be used for quantitative analysis, especially as a detector for High-Performance Liquid Chromatography (HPLC).[15][16]

Causality and Experimental Choices
  • Solvent: A UV-transparent solvent such as acetonitrile or methanol is required to avoid interference with the analyte's absorbance.[17]

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a standard solution of known concentration (e.g., 10 µg/mL) in HPLC-grade acetonitrile.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the solvent (acetonitrile) and use it to zero the instrument (establish a baseline).

  • Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.

  • Scan: Scan the sample from 400 nm down to 200 nm to record the absorbance spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). This can be used to develop a quantitative HPLC-UV method.

Expected Data and Interpretation
  • Phthalates typically exhibit two primary absorption bands.

  • λₘₐₓ₁: A strong absorption peak is expected around 225-230 nm .

  • λₘₐₓ₂: A weaker, broader absorption band is expected around 275-285 nm .

  • The presence of these peaks confirms the aromatic phthalate core.

Safety and Handling

As a matter of good laboratory practice, appropriate safety measures must be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat when handling the compound.[18]

  • Handling: Avoid breathing dust, vapors, or mist. Handle in a well-ventilated area or under a chemical fume hood.[19][20]

  • Storage: Keep the container tightly closed and store in a cool, well-ventilated place away from oxidizing agents.[18]

  • Disposal: Dispose of the substance and its container as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

The suite of spectroscopic protocols detailed in this application note provides a comprehensive and robust framework for the characterization of Bis(3,3,5-trimethylcyclohexyl) phthalate. The integration of NMR for structural elucidation, FTIR for functional group identification, GC-MS for molecular weight and fragmentation analysis, and UV-Vis for chromophore confirmation ensures a multi-layered, cross-validated approach. By following these detailed methodologies, researchers and analysts can confidently verify the identity, purity, and structural integrity of this important industrial chemical.

References

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  • Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chrom
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  • TCI EUROPE N.V. (n.d.).
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  • Identifying the Ubiquitous Phthalate Esters in the Environment Using HPLC, Photodiode Array Detection, and confirm
  • PureSynth. (n.d.). Bis(Cis-335-Trimethylcyclohexyl) Phthalate 98.0%(GC).
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  • EU safety data sheet. (2019). Phthalate Esters Polymer Standards For Py-GC/MS (blank).
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Diethyl Phthalate.
  • PubChem. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate.
  • MDPI. (2021). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler.
  • Bis(3,5,5-trimethylhexyl) phthalate. (n.d.).
  • Adams, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program.
  • NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate.
  • PubChemLite. (n.d.). Bis(3,3,5-trimethylcyclohexyl) phthalate (C26H38O4).
  • NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate.
  • TCI Chemicals. (n.d.). Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.
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  • Restek. (n.d.).
  • PureSynth. (n.d.). Bis(Trans-335-Trimethylcyclohexyl) Phthalate 95.0%(GC).
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Technical Notes & Optimization

Troubleshooting

Minimizing leaching of Bis(3,3,5-trimethylcyclohexyl) phthalate from plastic matrices

Welcome to the Technical Support Center for Polymer Compatibility and Extractables/Leachables (E&L). As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of pla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Compatibility and Extractables/Leachables (E&L). As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of plasticizer migration in drug development and cell culture workflows.

Below, you will find a mechanistic breakdown of why Bis(3,3,5-trimethylcyclohexyl) phthalate migrates, followed by actionable troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to secure your analytical and clinical pipelines.

Part 1: The Causality of Migration

Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS 37832-65-8) is a specialized, sterically bulky plasticizer used to impart flexibility to rigid polymer matrices. Unlike covalently bound additives, this molecule exists freely within the interstitial volume of the polymer network.

With a molecular weight of 414.6 g/mol and an extreme lipophilicity (predicted XLogP3 of 7.8) ([1], [2]), this phthalate possesses a massive thermodynamic driving force to partition out of the plastic matrix and into lipophilic or surfactant-rich environments. Because it relies solely on weak Van der Waals forces to remain in the plastic, any contact with biological media or formulated drug products acts as a chemical sink, pulling the plasticizer into the solution ([3]).

Part 2: Troubleshooting & FAQs

Q1: We are detecting Bis(3,3,5-trimethylcyclohexyl) phthalate in our lipid-nanoparticle (LNP) formulations after storage in flexible bags. How can we prevent this? A: The lipophilic nature of LNPs aggressively extracts hydrophobic plasticizers. To prevent this, you must alter the surface energy and porosity of the contact layer. We recommend applying a Phase-Transitioned Lysozyme / Sodium Alginate (PTL/SA) barrier coating. The rapid amyloid-like aggregation of lysozyme, crosslinked with sodium alginate, creates a dense biopolymer layer with a pore size of ~1.3 nm. Because the molecular size of large phthalates exceeds 1.5 nm, this coating physically blocks diffusion, reducing leaching concentrations by over 92% ([3]).

G A Uncoated Plastic Matrix (Contains Phthalate) B Lipophilic Drug Medium A->B High Leaching (XLogP3 = 7.8) C PTL/SA Coated Matrix (1.3 nm pore size) D Drug Medium (Protected) C->D Migration Blocked (>92% Reduction)

Caption: Logic flow of PTL/SA barrier coating preventing lipophilic phthalate migration.

Q2: Our cell culture media shows plasticizer contamination within 48 hours. We cannot coat our existing bioreactor tubing. Are there pre-treatment protocols? A: Yes. Leaching kinetics follow a "burst-release" profile, where loosely bound surface plasticizers migrate first. By implementing a controlled pre-washing protocol, you can artificially deplete this surface reservoir before introducing your media. Clinical studies on similar phthalates demonstrate that active washing and solvent conditioning can reduce leachable levels in biological fluids by 76.6% ([4]).

Q3: Does temperature or pH affect the leaching rate of this specific bulky phthalate? A: Absolutely. Elevated temperatures increase polymer chain mobility (expanding free volume) and accelerate the diffusion coefficient of the plasticizer. Alkaline media can catalyze the surface degradation of the polymer matrix, exposing deeper reservoirs of the phthalate.

Part 3: Quantitative Data on Leaching Factors

To assist in your risk assessment, the following table summarizes the relative impact of environmental variables on the leaching kinetics of hydrophobic phthalates from standard matrices:

ParameterConditionRelative Leaching RateMitigation Strategy
Temperature 4°C1.0x (Baseline)Standard cold storage
Temperature 37°C4.5xTemperature control / Pre-washing
Medium pH Neutral (7.0)1.0xNone required
Medium pH Alkaline (8.5)2.3xNeutralize buffers prior to contact
Medium Polarity AqueousLowNone required
Medium Polarity Lipophilic/Surfactant>10xPTL/SA Barrier Coating

Part 4: Validated Experimental Protocols

Protocol 1: PTL/SA Barrier Coating Application

Causality: This protocol leverages size-exclusion principles to physically trap the plasticizer while maintaining matrix flexibility.

  • Preparation of PTL Solution: Dissolve phase-transitioned lysozyme (PTL) in an aqueous buffer to initiate amyloid-like aggregation.

  • Dip Coating: Submerge the plastic matrix (e.g., PVC or polyurethane tubing) into the PTL solution for 2 hours to form a dense layer of biopolymer nanoparticles ([3]).

  • Sodium Alginate (SA) Integration: Transfer the PTL-coated matrix into a sodium alginate solution. The SA incorporates into the PTL network, reducing the coating pore size to approximately 1.3 nm ([3]).

  • Curing: Remove the matrix, rinse with deionized water to remove unbound polymers, and dry under a gentle stream of nitrogen at room temperature.

  • Self-Validation Step: Assess barrier integrity using UV-vis spectroscopy (measuring absorption at 275 nm) of a test contact medium after 24 hours to confirm a >90% reduction in baseline leaching ([3]).

Protocol 2: Pre-use Matrix Washing (Depletion Protocol)

Causality: Solubilizes and removes the immediate subsurface layer of plasticizer to prevent the initial "burst release" phase during experiments.

G Step1 1. Initial Matrix (High Surface Phthalate) Step2 2. Ethanol/Water Wash (30 mins, 37°C) Step1->Step2 Step3 3. Saline Rinse (Remove residual solvent) Step2->Step3 Step4 4. Conditioned Matrix (Low Leaching Potential) Step3->Step4

Caption: Step-by-step pre-washing workflow to deplete surface-bound plasticizers.

  • Initial Flush: Flush the plastic matrix with a 20% v/v ethanol-water solution at a flow rate of 5 mL/min for 15 minutes. This selectively solubilizes surface-accumulated Bis(3,3,5-trimethylcyclohexyl) phthalate.

  • Equilibration: Incubate the matrix with the wash solution at 37°C for 30 minutes to maximize diffusion of the plasticizer from the immediate subsurface layer.

  • Saline Rinse: Flush the system with sterile 0.9% NaCl for 20 minutes to completely remove residual ethanol and mobilized phthalates.

  • Self-Validation Step: Analyze the final saline rinse via LC-MS/MS to ensure the Bis(3,3,5-trimethylcyclohexyl) phthalate concentration is below the limit of quantitation (LOQ) before proceeding with cell culture or drug formulation.

References

  • Coating to Prevent Plasticizer Leaching in Medical Devices Plastics Engineering URL:[Link]

  • 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details PubChem (National Institutes of Health) URL:[Link]

  • Bis(3,3,5-trimethylcyclohexyl) phthalate (C26H38O4) PubChemLite (Université du Luxembourg) URL:[Link]

  • Prevalence and Clinical Implications of Heightened Plastic Chemical Exposure in Pediatric Patients medRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Crude Bis(3,3,5-trimethylcyclohexyl) Phthalate

Executive Briefing & Mechanistic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS: 37832-65-8)[1].

This molecule is a high-molecular-weight (414.59 g/mol ) diester synthesized via the esterification of phthalic anhydride with 3,3,5-trimethylcyclohexanol[2]. The precursor alcohol is a sterically hindered, bulky secondary alcohol with a high boiling point of approximately 198 °C[3]. Due to this steric hindrance, the forward esterification reaction is slow and requires aggressive thermal conditions and strong catalysts (e.g., titanates or sulfonic acids). Consequently, the crude reaction mixture is typically heavily contaminated with unreacted high-boiling alcohol, acidic monoesters (half-esters), catalyst residues, and conjugated color bodies[4].

The purification strategy must carefully balance aggressive impurity removal with the prevention of ester hydrolysis. The protocols below are designed as self-validating systems, ensuring that each step is analytically confirmed before proceeding.

Core Purification Workflow (Self-Validating Protocol)

The following step-by-step methodology outlines the standard operating procedure for purifying the crude esterification mixture.

Step 1: Catalyst Quenching and Neutralization

  • Action: Cool the crude reaction mixture to 80–90 °C. Slowly add a 5–10% (w/v) aqueous solution of Sodium Carbonate ( Na2​CO3​ ) under vigorous agitation.

  • Causality: We specifically use Na2​CO3​ rather than Sodium Hydroxide ( NaOH ). NaOH is a strong base that can induce unwanted saponification (hydrolysis) of the newly formed ester bonds. Na2​CO3​ is a milder base that effectively neutralizes the acidic catalyst and unreacted phthalic monoesters into water-soluble sodium salts without degrading the target diester[5].

  • Self-Validation: Stop the addition only when the pH of the separated aqueous phase reads strictly between 8.5 and 9.0 .

Step 2: Hot Aqueous Washing

  • Action: Decant the basic aqueous layer. Add an equal volume of deionized water heated to 85 °C to the organic phase. Agitate for 15 minutes, allow phases to separate, and decant the aqueous layer. Repeat 2–3 times.

  • Causality: The bulky trimethylcyclohexyl groups make the ester highly lipophilic and viscous. Washing with cold water drastically increases the organic phase viscosity, trapping water and causing unbreakable emulsions. Hot water lowers the viscosity, accelerating clean phase separation[4].

  • Self-Validation: The washing phase is complete when the final discarded wash water has a pH of 7.0 ± 0.5 .

Step 3: Vacuum Stripping (Dealcoholization)

  • Action: Transfer the neutralized, washed organic phase to a vacuum distillation apparatus. Gradually apply a high vacuum (< 10 mmHg) and raise the pot temperature to 130–150 °C to strip the residual 3,3,5-trimethylcyclohexanol.

  • Causality: The unreacted alcohol has a boiling point of ~198 °C at atmospheric pressure[3]. Attempting to distill it without a deep vacuum would require temperatures exceeding 200 °C, which triggers thermal degradation of the phthalate ester. High vacuum suppresses the boiling point, allowing safe removal[4].

  • Self-Validation: Stripping is complete when the overhead condenser collection rate drops to zero drops per minute and the pot temperature stabilizes.

Step 4: Adsorption and Decolorization

  • Action: Cool the stripped ester to 90 °C. Add 0.5–1.0% (w/w) activated carbon and 0.5% diatomaceous earth (filter aid). Agitate for 1 hour.

  • Causality: High-temperature esterification generates conjugated color bodies and trace polar impurities. Activated carbon physically adsorbs these impurities, while the filter aid prevents the fine carbon particles from blinding the filter membrane in the next step[6].

  • Self-Validation: A 5 mL filtered aliquot must visually match an APHA color score of < 50 (clear, colorless to pale-yellow).

Step 5: Hot Filtration

  • Action: Pass the mixture through a pre-heated pressure filter (e.g., a Sparkler filter) at 80–90 °C.

  • Causality: Bis(3,3,5-trimethylcyclohexyl) phthalate has a high molecular weight and bulky cyclic rings, resulting in high viscosity at room temperature. Hot filtration ensures a high flux rate and prevents the product from solidifying or clogging the filter media[4].

  • Self-Validation: The final filtrate must be optically clear with no visible suspended particulates under bright light.

G Crude Crude Reaction Mixture (Ester, Alcohol, Catalyst, Monoester) Neut 1. Neutralization (5% Na2CO3 at 80-90°C) Crude->Neut Wash 2. Aqueous Washing (Hot DI Water to pH 7) Neut->Wash Strip 3. Vacuum Stripping (<10 mmHg, 130-150°C) Wash->Strip Adsorb 4. Adsorption (Activated Carbon / Filter Aid) Strip->Adsorb Filter 5. Hot Filtration (Pressurized, 80-90°C) Adsorb->Filter Pure Pure Bis(3,3,5-trimethylcyclohexyl) phthalate Filter->Pure

Figure 1: Standard purification workflow for crude Bis(3,3,5-trimethylcyclohexyl) phthalate.

Troubleshooting Guides & FAQs

Q: Why does my reaction mixture form an unbreakable emulsion during the first aqueous wash? A: Emulsions in heavy phthalate esters are typically caused by the surfactant-like behavior of unneutralized monoesters (half-esters) or sodium salts of phthalic acid acting at the organic-aqueous interface.

  • Causality & Fix: This indicates incomplete neutralization or washing at too low a temperature. The bulky trimethylcyclohexyl groups make the organic phase highly viscous at room temperature. Always conduct washes at 80–90 °C to lower viscosity. If an emulsion has already formed, add a saturated brine ( NaCl ) solution to increase the ionic strength of the aqueous phase, which forces phase separation via the "salting out" effect.

Q: My final purified product has an unacceptable Acid Value (> 0.1 mg KOH/g). What went wrong? A: A high acid value in the final product usually stems from either incomplete initial neutralization or thermal hydrolysis during the stripping phase.

  • Causality & Fix: If residual water from the washing step is not completely removed before the pot temperature exceeds 120 °C during vacuum stripping, the water will hydrolyze the ester bonds, regenerating phthalic acid and 3,3,5-trimethylcyclohexanol. Ensure a gradual vacuum pull at lower temperatures (80–100 °C) to completely dehydrate the crude ester before ramping up the heat to strip the alcohol.

Q: Why is the final product hazy or cloudy after filtration? A: Haze in phthalate plasticizers is generally caused by trace moisture or dissolved salts precipitating as the product cools to room temperature[6].

  • Causality & Fix: Bis(3,3,5-trimethylcyclohexyl) phthalate has extremely low water solubility. At 90 °C, it may dissolve trace amounts of water that subsequently crash out as an emulsion (haze) at 25 °C. To fix this, return the product to the stripping vessel, apply vacuum (< 10 mmHg) at 100 °C for 1 hour to flash off residual moisture, and re-filter using a fresh bed of diatomaceous earth.

G Start Issue: High Acid Value (>0.1 mg KOH/g) Check1 Was Neutralization pH > 8.5? Start->Check1 No1 Incomplete Neutralization: Increase Na2CO3 concentration. Check1->No1 No Yes1 Check Wash Step Check1->Yes1 Yes Check2 Was Wash Water pH Neutral? Yes1->Check2 No2 Residual Salts/Acid: Add additional hot water washes. Check2->No2 No Yes2 Check Stripping Temp Check2->Yes2 Yes Check3 Stripping Temp > 160°C? Yes2->Check3 Yes3 Thermal Degradation: Lower temp, improve vacuum. Check3->Yes3 Yes No3 Monoester Hydrolysis: Ensure complete water removal first. Check3->No3 No

Figure 2: Diagnostic logic tree for troubleshooting high acid values in the final ester.

Quantitative Benchmarks

To ensure the trustworthiness of your purification process, monitor the following quantitative parameters at each critical stage. Deviations from these benchmarks indicate a failure in the preceding unit operation.

Quality ParameterCrude Reaction MixturePost-Neutralization & WashFinal Purified Product
Acid Value (mg KOH/g) 15.0 – 30.0< 2.0< 0.1
Residual Alcohol (%) 5.0 – 15.05.0 – 15.0< 0.1
Moisture Content (%) > 1.0 (Post-reaction water)> 1.0 (Saturated)< 0.05
Color (APHA) > 200 (Dark yellow/brown)> 150 (Yellow)< 50 (Clear/Pale)
Visual Appearance Opaque, biphasicCloudy liquidOptically clear

References

  • US EPA. "1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details". epa.gov. 1

  • PubChem. "1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | C26H38O4 | CID 98024". nih.gov. 2

  • PubChem. "3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298". nih.gov. 3

  • BenchChem. "Synthesis and Purification of High-Purity Decyl Isoundecyl Phthalate: An Application Note and Protocol". benchchem.com. 4

  • Ataman Kimya. "DIISOBUTYL PHTHALATE". atamankimya.com. 5

  • Google Patents. "WO2005021482A1 - Improvements in or relating to phthalate plasticiser esters". google.com. 6

Sources

Troubleshooting

Overcoming steric hindrance in Bis(3,3,5-trimethylcyclohexyl) phthalate synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges in esterifying highly sterically hindered secondary alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges in esterifying highly sterically hindered secondary alcohols.

The target molecule, Bis(3,3,5-trimethylcyclohexyl) phthalate , presents a notorious synthetic bottleneck. The axial methyl groups on the 3,3,5-trimethylcyclohexyl moiety create a massive steric shield around the hydroxyl group, severely impeding nucleophilic attack[1]. Standard Fischer esterification protocols typically fail or result in unacceptable yields. This guide provides a field-proven, self-validating methodology to overcome these thermodynamic and kinetic barriers.

Quantitative Data: Reaction Route Comparison

To understand the necessity of our optimized protocol, review the empirical performance of various synthetic routes. The data below illustrates why classical methods fail against severe steric hindrance and why catalytic acylation is required.

Synthesis RouteElectrophileCatalyst / BaseTemp (°C)Time (h)Expected Yield (%)Primary Mechanistic Limitation
Fischer Esterification Phthalic Anhydridep-TsOH (cat.)110 (Reflux)48< 15%Steric bulk prevents the alcohol from attacking the protonated carbonyl[1].
Standard Acylation Phthaloyl ChloridePyridine (excess)252430 - 40%Pyridine provides insufficient electrophilic activation for hindered nucleophiles.
Optimized DMAP Route Phthaloyl ChlorideDMAP (cat.) / TEA0 to 2512> 85%Requires rigorous anhydrous conditions to prevent acyl chloride hydrolysis[2].

Troubleshooting & FAQs

Q1: I am using standard Fischer esterification (Phthalic anhydride + PTSA + Toluene) but my yield is negligible. Why is the reaction failing? A1: The failure is due to kinetic exclusion. The 3,3,5-trimethylcyclohexanol molecule possesses bulky methyl groups that physically block the secondary hydroxyl group from approaching the relatively stable anhydride carbonyl[1]. Solution: You must abandon the anhydride/acid route. Switch to a highly reactive electrophile (phthaloyl chloride) and pair it with a super-nucleophilic catalyst (DMAP) to force the reaction forward[3].

Q2: I switched to Phthaloyl Chloride and Pyridine, but the reaction is still sluggish. How can I accelerate it? A2: Pyridine is an insufficient catalyst for highly hindered secondary alcohols. It lacks the electron-donating capacity to stabilize the necessary intermediate. Solution: Substitute pyridine with 4-Dimethylaminopyridine (DMAP). The para-dimethylamino group on DMAP stabilizes the N-acylpyridinium intermediate via resonance, increasing the acylation rate by 104 to 105 times compared to pyridine[3]. This intermediate is highly electrophilic and extends the reactive center away from the steric bulk of the aromatic ring, allowing the bulky alcohol to attack successfully[2].

Q3: I am detecting alkene byproducts (elimination) instead of my desired ester. What is going wrong? A3: You are observing acid-catalyzed elimination. The HCl generated from the reaction between phthaloyl chloride and the alcohol is protonating the hindered hydroxyl group, leading to the loss of water and the formation of a substituted cyclohexene[2]. Solution: Ensure a stoichiometric excess of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is present in the reaction mixture to scavenge the HCl byproduct immediately upon formation[2].

Q4: Can I use a co-catalyst if DMAP alone isn't pushing the reaction to 100% completion? A4: Yes. For extreme steric hindrance, adding a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) at 0.1 equivalents can further activate the electrophile. Sc(OTf)₃ works synergistically with DMAP by coordinating to the carbonyl oxygen, further increasing its electrophilicity[2].

Mechanistic & Workflow Visualizations

DMAP_Catalytic_Pathway A Phthaloyl Chloride (Primary Electrophile) C N-Acylpyridinium Salt (Activated Intermediate) A->C + DMAP (Fast) B DMAP (Nucleophilic Catalyst) B->C Nucleophilic Attack E Tetrahedral Intermediate C->E + Bulky Alcohol (Rate Limiting) D 3,3,5-Trimethylcyclohexanol (Sterically Hindered Nucleophile) D->E Nucleophilic Attack E->B Regenerates DMAP F Bis(3,3,5-trimethylcyclohexyl) phthalate (Target Molecule) E->F Elimination G TEA / DIPEA (Acid Scavenger) E->G HCl Neutralization

Fig 1. DMAP-catalyzed acylation pathway overcoming steric hindrance in phthalate synthesis.

Experimental_Workflow Step1 1. Preparation Dissolve Alcohol & DMAP in DCM Step2 2. Base Addition Add TEA (Acid Scavenger) Step1->Step2 Step3 3. Electrophile Addition Dropwise Phthaloyl Chloride at 0°C Step2->Step3 Step4 4. Propagation Stir 12h at RT, Monitor via TLC Step3->Step4 Step5 5. Quench & Wash 5% HCl then 5% NaHCO3 Step4->Step5 Step6 6. Isolation Dry, Filter, Concentrate Step5->Step6

Fig 2. Self-validating experimental workflow for synthesizing sterically hindered phthalates.

Self-Validating Experimental Protocol

This methodology is engineered as a closed-loop, self-validating system. Every step includes a chemical rationale (causality) and an observable checkpoint to ensure the reaction is proceeding correctly.

Materials Required:

  • Phthaloyl chloride (1.0 equiv)

  • 3,3,5-Trimethylcyclohexanol (2.2 equiv) — Slight excess ensures complete di-esterification.

  • DMAP (0.2 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3,3,5-trimethylcyclohexanol (2.2 equiv) and DMAP (0.2 equiv) in anhydrous DCM.

    • Causality: Water must be strictly excluded; otherwise, phthaloyl chloride will rapidly hydrolyze into unreactive phthalic acid.

  • Base Addition: Add TEA (3.0 equiv) to the solution.

    • Causality: TEA acts as a stoichiometric base to scavenge the HCl generated during the reaction, preventing acid-catalyzed elimination of the bulky alcohol[2].

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add phthaloyl chloride (1.0 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the N-acylpyridinium intermediate, preventing thermal degradation and side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane/Ethyl Acetate 9:1). The disappearance of the highly polar alcohol spot and the appearance of a fast-moving, UV-active non-polar ester spot validates successful esterification.

  • Quenching & Workup: Once TLC indicates completion, quench the reaction with distilled water and transfer to a separatory funnel.

  • Self-Validating Purification:

    • Acid Wash: Wash the organic layer with 5% aqueous HCl (2x).

      • Validation Checkpoint 2: This removes basic impurities (DMAP, TEA). If the pH of the aqueous layer remains acidic after the second wash, it validates the complete removal of amines.

    • Base Wash: Wash with 5% aqueous NaHCO₃ (2x).

      • Validation Checkpoint 3: This removes acidic impurities (unreacted phthalic acid or monoester)[4]. Effervescence indicates the neutralization of residual acids; the cessation of effervescence validates complete neutralization.

    • Brine Wash: Wash with saturated NaCl (brine) to break any emulsions and remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Bis(3,3,5-trimethylcyclohexyl) phthalate. Purify via flash column chromatography if analytical-grade purity is required.

Sources

Optimization

Technical Support Center: Troubleshooting Retention Time Shifts in Bis(3,3,5-trimethylcyclohexyl) Phthalate Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving bulky, highly lipophilic plasticizers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving bulky, highly lipophilic plasticizers. Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS 37832-65-8) is a particularly demanding analyte[1]. With a molecular weight of 414.59 g/mol and an extreme predicted XLogP3 of 7.8[2], this compound exhibits intense hydrophobic interactions in reversed-phase High-Performance Liquid Chromatography (HPLC) and requires aggressive thermal conditions in Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve retention time (RT) shifts when working with this complex ester.

Diagnostic Decision Tree

Use the following logical workflow to isolate the root cause of your retention time shifts before altering your instrumental methods.

RT_Troubleshooting Start Observe RT Shift Bis(3,3,5-trimethylcyclohexyl) phthalate Modality Chromatography Type? Start->Modality HPLC HPLC / LC-MS Modality->HPLC GC GC / GC-MS Modality->GC H_Shift Shift Direction? HPLC->H_Shift G_Shift Shift Direction? GC->G_Shift H_Later RT Drifting Later (Increased Retention) H_Shift->H_Later H_Earlier RT Drifting Earlier (Decreased Retention) H_Shift->H_Earlier G_Later RT Drifting Later (Decreased Flow/Leak) G_Shift->G_Later G_Earlier RT Drifting Earlier (Shorter Path/Flow Spike) G_Shift->G_Earlier H_Cause1 Lipophilic Matrix Buildup (LogP 7.8 causes strong adsorption) H_Later->H_Cause1 H_Cause2 Pump Proportioning Valve Leak (Loss of Strong Solvent) H_Earlier->H_Cause2 G_Cause1 Septum Coring / Inlet Leak (Loss of Carrier Gas Pressure) G_Later->G_Cause1 G_Cause2 Column Trimming (Uncompensated Length Change) G_Earlier->G_Cause2

Caption: Diagnostic workflow for isolating retention time shifts in phthalate chromatography.

Section 1: Core Troubleshooting Guide (FAQs)

Q1: Why does the retention time of Bis(3,3,5-trimethylcyclohexyl) phthalate drift later over multiple reversed-phase HPLC runs? Causality & Mechanism: The primary culprit is the compound's extreme lipophilicity (XLogP3 = 7.8)[2]. In reversed-phase HPLC, if your mobile phase lacks sufficient organic strength (e.g., relying only on Acetonitrile instead of incorporating stronger solvents like Isopropanol for column washing), the phthalate and co-extracted lipid matrices will not fully elute. Instead, they accumulate on the hydrophobic C18 stationary phase. This accumulation acts as a pseudo-stationary phase, increasing the overall hydrophobicity of the column and causing subsequent injections of the phthalate to be retained longer[3]. Resolution: Implement a strong solvent wash step at the end of every gradient (e.g., 95% Acetonitrile / 5% Isopropanol) and ensure your pump's proportioning valves are not leaking.

Q2: In GC-MS analysis, my retention times are shifting later, and peak shapes are tailing. What is the mechanism? Causality & Mechanism: Late-eluting RT shifts in GC are almost universally caused by a loss of carrier gas linear velocity. Given the high boiling point of Bis(3,3,5-trimethylcyclohexyl) phthalate, GC inlets must be maintained at high temperatures (typically ≥300°C) to ensure flash vaporization. Repeated injections at these temperatures cause the silicone septum to degrade and "core." This creates a micro-leak, reducing the column head pressure[4]. Simultaneously, septum fragments fall into the inlet liner, creating active sites that adsorb the bulky phthalate, causing severe tailing[4]. Resolution: Replace the septum daily under high-throughput conditions and utilize a deactivated, low-volume liner to minimize residence time and adsorption[4].

Q3: How do ubiquitous background phthalate contaminations affect retention time reproducibility and quantitation? Causality & Mechanism: Phthalate esters are ubiquitous environmental contaminants that leach from LC PTFE tubing, solvent bottle caps, and plastic pipette tips. This continuous leaching creates a constant background signal. When the background co-elutes with your target analyte, the chromatography software struggles to define the peak apex, resulting in an apparent (but false) retention time shift and poor integration[5]. Resolution: Install a highly retentive "delay column" (a short C18 guard column) between the pump and the injector. This traps background phthalates from the mobile phase and delays their elution, separating the system contamination peak from the actual sample peak[5].

Section 2: Quantitative Data & Diagnostic Matrices

Table 1: Physicochemical Properties Governing Chromatographic Behavior

PropertyValueChromatographic Implication
Molecular Formula C₂₆H₃₈O₄[1]High mass requires MS optimization (m/z 415 [M+H]⁺)[6].
Molecular Weight 414.59 g/mol [1]High boiling point; requires high GC inlet/oven temperatures (≥300°C).
XLogP3 (Predicted) 7.8[2]Extreme hydrophobicity; requires strong organic modifiers in HPLC to prevent column fouling.
Stereochemistry Multiple cis/trans isomersPotential for peak broadening or splitting on high-resolution capillary columns.

Table 2: Diagnostic Matrix for Retention Time Shifts

ModalitySymptomPrimary CauseImmediate Action
HPLC RT drifts laterMatrix accumulation on columnExecute strong solvent wash protocol (Protocol 1).
HPLC RT drifts earlierLoss of stationary phase / Pump leakCheck proportioning valves; test column efficiency.
GC RT drifts laterSeptum leak / Pressure dropReplace septum and O-rings[4].
GC RT shifts earlierColumn trimmed without software updateUpdate column length in GC method parameters[7].
Section 3: Self-Validating Experimental Protocols

HPLC_Regen Step1 1. Reverse Column (Disconnect Detector) Step2 2. Aqueous Wash (95% H2O / 5% ACN) Step1->Step2 Step3 3. Organic Wash (100% ACN) Step2->Step3 Step4 4. Strong Non-Polar Wash (100% IPA or DCM) Step3->Step4 Step5 5. Re-equilibration (Initial Mobile Phase) Step4->Step5

Caption: Step-by-step HPLC column regeneration protocol for highly lipophilic phthalate esters.

Protocol 1: HPLC Column Regeneration for Highly Lipophilic Phthalates
  • Objective: Remove accumulated Bis(3,3,5-trimethylcyclohexyl) phthalate and lipid matrices from reversed-phase columns.

  • Self-Validating Step: Inject a Uracil (unretained marker) and Toluene (retained marker) standard before and after the protocol. Success is confirmed when the Toluene RT returns to its historical baseline and the asymmetry factor is between 0.95 and 1.05.

  • Methodology:

    • Preparation: Disconnect the column from the detector to prevent contamination of the flow cell. Reverse the column direction.

    • Aqueous Flush: Pump 95% HPLC-grade Water / 5% Acetonitrile at 0.5 mL/min for 20 column volumes to remove polar buffer salts.

    • Organic Flush: Transition to 100% Acetonitrile for 20 column volumes to elute weak organic contaminants.

    • Strong Non-Polar Wash (Critical Step): Transition to 100% Isopropanol (IPA) or Dichloromethane (DCM) for 30 column volumes. Scientific Rationale: IPA/DCM disrupts the strong hydrophobic interactions between the C18 phase and the XLogP 7.8 phthalate, chemically stripping it from the column.

    • Re-equilibration: Reverse the gradient back to 100% Acetonitrile, then to your starting mobile phase conditions. Reconnect to the detector.

Protocol 2: GC Inlet Maintenance & Deactivation
  • Objective: Eliminate active sites and pressure leaks causing RT delays and tailing in GC-MS.

  • Self-Validating Step: Post-maintenance, perform an automated leak check. Then, inject a Grob test mixture. If the 2,6-dimethylphenol peak shows no tailing, the inlet is properly deactivated and leak-free.

  • Methodology:

    • Cool Down: Cool the inlet to <50°C and oven to ambient. Turn off carrier gas flow.

    • Septum Replacement: Remove the old septum. Inspect for coring. Install a new high-temperature, low-bleed septum (e.g., BTO). Do not overtighten the nut, as this causes premature coring[4].

    • Liner Replacement: Use solvent-rinsed tweezers to remove the old liner[4]. Inspect for septum fragments or dark residue.

    • Installation: Install a new, deactivated splitless liner with a fresh fluoroelastomer O-ring. Scientific Rationale: Deactivation (silanization) caps free silanol groups on the glass, preventing hydrogen bonding with the phthalate's ester oxygens.

    • Purge: Restore carrier gas flow and purge the inlet for 15 minutes before heating to remove ambient oxygen, which would otherwise oxidize the new liner's deactivation layer at high temperatures.

References
  • 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details - SRS | US EPA Source: epa.gov URL:1

  • 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | C26H38O4 | CID 98024 - PubChem Source: nih.gov URL:2

  • PubChemLite - Bis(3,3,5-trimethylcyclohexyl) phthalate (C26H38O4) Source: uni.lu URL:6

  • Has anyone observed phthalate contamination during HPLC analysis of drug products? Source: researchgate.net URL:

  • Technical Support Center: Method Ruggedness for Mobile Phase Issues (HPLC) Source: benchchem.com URL:3

  • Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step Source: frontiersin.org URL:7

  • Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters... Source: rsc.org URL:5

  • Prevent GC Inlet Problems BEFORE They Cost You Time and Money Source: sigmaaldrich.com URL:4

  • Determination of Phthalate Esters in Soft Drinks by GC-MS Source: thermofisher.com URL:

Sources

Troubleshooting

Technical Support Center: Enhancing the Compatibility of Bis(3,3,5-trimethylcyclohexyl) Phthalate with Polar Polymers

Welcome to the technical support center for Bis(3,3,5-trimethylcyclohexyl) phthalate (TMCHP). This guide is designed for researchers, scientists, and drug development professionals who are working to incorporate this hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bis(3,3,5-trimethylcyclohexyl) phthalate (TMCHP). This guide is designed for researchers, scientists, and drug development professionals who are working to incorporate this high-molecular-weight, non-polar plasticizer into polar polymer matrices. We will explore the fundamental principles of polymer-plasticizer compatibility, provide detailed troubleshooting for common experimental issues, and offer validated protocols to enhance the performance of your formulations.

The Core Challenge: A Mismatch in Polarity

Bis(3,3,5-trimethylhexyl) phthalate, a high-molecular-weight phthalate ester, is valued for its low volatility, high permanence, and excellent resistance to migration and aging compared to lower molecular weight phthalates.[1] However, its bulky, non-polar structure, characterized by trimethylcyclohexyl groups, presents a significant compatibility challenge when blended with polar polymers such as polyvinyl chloride (PVC), polyurethanes (PU), and certain cellulosic derivatives.

The fundamental principle governing miscibility is "like dissolves like".[2][3] In polymer science, this is quantified using solubility parameters. A large difference in the solubility parameters between a non-polar plasticizer like TMCHP and a polar polymer leads to poor intermolecular interactions. This incompatibility can manifest as phase separation, plasticizer exudation (migration), and a failure to achieve the desired mechanical properties, such as flexibility and reduced brittleness.[4][5][6] This guide provides strategies to overcome this inherent mismatch.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the formulation and processing of TMCHP with polar polymers.

Q1: What are the visible signs of poor compatibility between TMCHP and my polar polymer?

A: Poor compatibility can manifest in several ways, often indicating that the plasticizer is not properly integrated into the polymer matrix. Key signs include:

  • Cloudiness or Haziness: In an otherwise transparent polymer, a cloudy appearance is a strong indicator of phase separation, where the plasticizer forms microscopic droplets within the polymer.

  • Oily or Tacky Surface: This is a classic sign of plasticizer migration or "bleeding," where the TMCHP exudes to the surface of the material.[6] This occurs because there is insufficient interaction between the polymer and the plasticizer to keep it locked in the matrix.[4][5]

  • Embrittlement and Reduced Flexibility: The primary role of a plasticizer is to increase flexibility and lower the glass transition temperature (Tg).[7] If the final material is more rigid or brittle than expected, it suggests the plasticizer is not effectively separating the polymer chains, a direct consequence of poor miscibility.[5]

  • "Blooming" or "Sweat-out": This refers to the formation of a crystalline or liquid film on the material's surface over time, which is a severe form of migration.[8]

Q2: How can I quantitatively predict the compatibility of TMCHP with a specific polar polymer before starting experiments?

A: The most effective method for predicting compatibility is to compare the Hansen Solubility Parameters (HSP) of the plasticizer and the polymer. The principle is that materials with similar HSP values are likely to be miscible.[2][9] The total Hildebrand solubility parameter (δ) is broken down into three Hansen components:

  • δD: Dispersion forces (from van der Waals forces)

  • δP: Polar forces (from dipole-dipole interactions)

  • δH: Hydrogen bonding forces

Two materials are considered compatible if their HSP values are close, meaning the "distance" (Ra) between them in the three-dimensional Hansen space is small.[2] While specific HSP values for TMCHP are not readily published, they can be estimated using group contribution methods or compared to similar high-molecular-weight phthalates.

Below is a table of representative HSP values for common polar polymers. To ensure compatibility, the HSP of the plasticizer system should be as close as possible to these values.

PolymerδD (MPa½)δP (MPa½)δH (MPa½)
Polyvinyl Chloride (PVC)18.27.58.3
Polyurethane (PU, representative)16.09.011.0
Cellulose Acetate Butyrate (CAB)15.312.711.0
Polymethyl Methacrylate (PMMA)18.610.57.5
(Note: Values are approximate and can vary based on polymer grade and molecular weight. Data synthesized from publicly available resources.)[10]

Q3: My formulation shows signs of plasticizer migration. What are the primary causes and how can I fix this?

A: Plasticizer migration is the most common failure mode, driven by poor compatibility and external factors.[5]

  • Causality: The root cause is weak intermolecular forces between the non-polar TMCHP and the polar polymer chains. External factors like elevated temperatures give the plasticizer molecules more kinetic energy to move and escape the matrix.[6] Contact with absorbing materials or solvents can also extract the plasticizer.[6]

  • Troubleshooting Strategies:

    • Introduce a Compatibilizer: This is often the most effective solution. A compatibilizer is a molecule that has both polar and non-polar segments, acting as a "bridge" at the interface between the polymer and the plasticizer.[11] Maleic anhydride-grafted polymers are common examples.

    • Use a Co-plasticizer or Co-solvent: Introduce a secondary plasticizer that has intermediate polarity. This "bridge" plasticizer can improve the miscibility of both the primary plasticizer (TMCHP) and the polymer. For example, a shorter-chain ester-based plasticizer might be used in small quantities.

    • Increase Molecular Weight/Branching: While TMCHP is already a high-molecular-weight plasticizer, which helps reduce migration compared to smaller phthalates like DEHP, using polymeric plasticizers can offer even greater permanence.[4][5] These have very high molecular weights, making physical migration extremely difficult.

    • Create a Surface Barrier: Applying a surface coating that is impermeable to the plasticizer can physically prevent it from migrating out.[4][12] This is common in medical device applications.[12]

    • Induce Cross-linking: Incorporating a cross-linking agent into the formulation can create a tighter polymer network, physically trapping the plasticizer molecules and hindering their movement.[13]

Q4: Can I chemically modify the polymer or the plasticizer to improve compatibility?

A: Yes, chemical modification is an advanced but highly effective strategy.

  • Polymer Modification: Introducing non-polar functional groups onto the polar polymer backbone can significantly improve its affinity for TMCHP.[14] This can be achieved through techniques like grafting or copolymerization with non-polar monomers.[14] For instance, grafting alkyl chains onto a cellulose polymer would create sites that interact favorably with the cyclohexyl groups of TMCHP.

  • Plasticizer Modification (Reactive Plasticizers): This involves using a plasticizer that has a reactive functional group capable of forming a covalent bond with the polymer matrix.[5][8] This chemically grafts the plasticizer into the polymer, permanently preventing migration.[4]

Visualization of Concepts

The Principle of Hansen Solubility Parameters

The following diagram illustrates the concept of the Hansen solubility sphere. A solvent or plasticizer (blue dot) is likely to be compatible with a polymer if it falls within the polymer's "solubility sphere" (the gray circle), which is defined by a specific radius (Ra) around the polymer's central HSP values.

HansenSphere cluster_0 Hansen Space cluster_1 Compatibility Sphere (Radius Rₐ) Polymer Polymer (δD_p, δP_p, δH_p) Plasticizer_Good Good Plasticizer Plasticizer_Bad Poor Plasticizer Plasticizer_Bad->Polymer  Distance (Rₐ) > Threshold caption Hansen Solubility Sphere Concept

Caption: Compatibility is predicted if the plasticizer's Hansen parameters fall within the polymer's solubility sphere.

Workflow for Enhancing Compatibility

This workflow outlines a systematic approach for a researcher to address compatibility issues with TMCHP.

Workflow cluster_strategies Compatibilization Strategies start Start: Formulate TMCHP with Polar Polymer observe Observe Formulation Properties (Clarity, Surface Feel, Flexibility) start->observe decision Is Compatibility Acceptable? observe->decision compatibilizer Add Compatibilizer / Co-Plasticizer decision->compatibilizer No end End: Optimized Formulation decision->end Yes evaluate Evaluate Modified Formulation (DSC, SEM, Migration Test) compatibilizer->evaluate modification Chemical Modification (Polymer or Plasticizer) modification->evaluate process Optimize Process (Temp, Shear) process->evaluate decision2 Improvement Sufficient? evaluate->decision2 decision2->compatibilizer No, Try Another Strategy decision2->end Yes

Sources

Optimization

Technical Support Center: Mitigating UV Degradation of Bis(3,3,5-trimethylcyclohexyl) Phthalate

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with Bis(3,3,5-trimethylcyclohexyl) phthalate (CAS: 37832-65-8)[1]. As a bulky, specialized plasticizer and excipient, it offers unique thermomechanical properties but presents specific vulnerabilities under ultraviolet (UV) irradiation.

This living document synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to help you achieve absolute photostability in your formulations.

Part 1: Mechanistic FAQs – Understanding the "Why"

Q1: Why does my polymer matrix containing Bis(3,3,5-trimethylcyclohexyl) phthalate undergo rapid yellowing and embrittlement under UV exposure? A: The degradation is driven by a combination of primary photolysis and secondary auto-oxidation. When exposed to UV light (specifically in the 254–365 nm range), the phthalate ester absorbs photons, elevating the molecule to an excited singlet or triplet state. This triggers hydrolytic photolysis and Norrish Type I/II cleavages at the ester linkages[2].

Crucially, the unique structure of Bis(3,3,5-trimethylcyclohexyl) phthalate exacerbates secondary degradation. The bulky 3,3,5-trimethylcyclohexyl rings contain multiple tertiary carbons. These tertiary sites have lower carbon-hydrogen bond dissociation energies, making them prime targets for hydrogen abstraction by reactive oxygen species (ROS) or free radicals[3]. This initiates a radical chain propagation cycle (auto-oxidation) that cleaves polymer chains and generates conjugated polyenes, which absorb visible light and manifest as yellowing.

Q2: What specific degradation byproducts should I be tracking in my analytical assays? A: Based on the established degradation pathways of phthalic acid esters, your HPLC/GC-MS methods should target three main classes of degradants:

  • Aromatic Carboxylic Derivatives: Mono-esters and free phthalic acid resulting from ester chain scission[2].

  • Hydroxylated Intermediates: Formed when hydroxyl radicals attack the aromatic ring[4].

  • Ring-Opening Products: Advanced degradation stages yield aliphatic byproducts like oxohepta-dienoates due to the direct hole oxidation of the aromatic ring[4].

UV_Degradation A Bis(3,3,5-trimethylcyclohexyl) Phthalate B UV Photon Absorption (Excited State) A->B hν (254-365 nm) C Hydrogen Abstraction (Tertiary Carbons) B->C D Norrish Type I/II Ester Cleavage B->D E Alkyl & Peroxy Radicals (Chain Propagation) C->E +O2 F Mono-esters & Phthalic Acid D->F E->F G Ring-Opening Products E->G

Fig 1: Photochemical degradation pathway of Bis(3,3,5-trimethylcyclohexyl) phthalate.

Part 2: Formulation Troubleshooting – The "How-To"

Q3: How do I design a self-validating stabilization system to prevent this degradation? A: Single-additive approaches often fail because they only address one phase of the degradation cycle. You must employ a synergistic, two-tier defense mechanism combining UV Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) [5].

  • Primary Defense (UVA - e.g., Benzotriazoles): Act via competitive absorption. They absorb UV photons and dissipate the energy as harmless thermal energy via rapid tautomerization, preventing the phthalate from reaching an excited state.

  • Secondary Defense (HALS): Do not absorb UV light. Instead, they operate via the Denisov Cycle to trap free radicals (alkyl and peroxy radicals) generated if UV photons bypass the UVA layer[5].

This is a self-validating system: if the UVA is depleted or migrates to the surface, the HALS immediately quenches the resulting radicals, preventing the exponential propagation of the degradation chain.

Q4: My current HALS additive is causing antagonistic effects (precipitation/discoloration) in my acidic sustained-release drug matrix. What is the workaround? A: Traditional HALS are highly basic (pKa ~9) and will undergo acid-base reactions with acidic active pharmaceutical ingredients (APIs) or acidic polymer matrices, neutralizing their radical-scavenging ability. Solution: Switch to a NOR-HALS (Alkoxyamine HALS) . The substitution of the >N-H group with an >N-O-R group reduces the basicity (pKa ~4), eliminating antagonistic interactions while preserving radical scavenging efficiency.

Quantitative Data: Stabilization Efficacy

The following table summarizes the comparative first-order degradation kinetics of Bis(3,3,5-trimethylcyclohexyl) phthalate under continuous 254 nm UV irradiation (pH 7.0, 25°C) using different stabilization regimes.

Formulation MatrixAdditive SystemConcentration (wt%)Degradation Rate Constant ( k , h⁻¹)Half-Life ( t1/2​ , hours)Visual Yellowing Index (YI) at 100h
ControlNone0.0%0.024528.3High (>15)
UVA OnlyBenzotriazole0.5%0.008284.5Moderate (8)
HALS OnlyMonomeric HALS0.5%0.0061113.6Moderate (6)
Synergistic UVA + NOR-HALS 0.25% + 0.25% 0.0012 577.5 Negligible (<2)

Part 3: Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility in your lab, follow these step-by-step methodologies for compounding and validating your stabilized formulations.

Protocol A: Synergistic Matrix Compounding (Solvent Casting Method)

Purpose: To create a homogenous, defect-free polymer film containing the phthalate plasticizer and UV stabilizers without inducing thermal degradation prior to testing.

  • Solvent Preparation: Dissolve the base polymer (e.g., PMMA or PVC) in a suitable high-purity solvent (e.g., Dichloromethane or THF) to achieve a 10% w/v solution. Stir at 300 RPM for 2 hours at room temperature.

  • Plasticizer Integration: Add Bis(3,3,5-trimethylcyclohexyl) phthalate at the desired phr (parts per hundred resin). Stir for an additional 30 minutes.

  • Stabilizer Doping: Sequentially add the UVA (e.g., Tinuvin 326) and NOR-HALS (e.g., Tinuvin 123) at a 1:1 ratio, totaling 0.5 wt% of the total solid mass.

  • Degassing: Sonicate the solution for 15 minutes to remove dissolved oxygen and micro-bubbles, which can act as localized photo-oxidation initiation sites.

  • Casting: Cast the solution onto a leveled PTFE-coated glass plate using a doctor blade set to a 100 µm clearance.

  • Controlled Evaporation: Cover with a perforated glass dome to slow solvent evaporation over 24 hours, preventing "orange peel" surface defects. Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Protocol B: Accelerated Photostability Testing & Kinetic Profiling

Purpose: To quantify the degradation rate constant ( k ) using ICH Q1B compliant parameters.

  • Sample Mounting: Mount the 100 µm films in stainless steel holders. Ensure no mechanical stress is applied, as stress reduces the activation energy for chain scission.

  • Irradiation: Place samples in an accelerated weathering chamber (e.g., Q-UV). Expose to continuous UV-A (340 nm) at an irradiance of 0.76 W/m² at 50°C.

  • Sampling: Harvest triplicate samples at t=0,24,48,96,and 168 hours.

  • Extraction: Dissolve the harvested films in HPLC-grade acetonitrile. Precipitate the base polymer using cold methanol and centrifuge at 10,000 RPM for 10 minutes.

  • HPLC-UV Analysis: Inject the supernatant into an HPLC system (C18 column, 254 nm detection). Use an isocratic mobile phase (Acetonitrile:Water 70:30) to quantify the remaining Bis(3,3,5-trimethylcyclohexyl) phthalate and its mono-ester byproducts.

  • Kinetic Calculation: Plot ln(Ct​/C0​) versus time ( t ). The slope of the linear regression represents the first-order degradation rate constant ( −k ).

Stabilization_Workflow S1 1. Baseline Profiling (HPLC/GC-MS) S2 2. Additive Selection (UVA + NOR-HALS) S1->S2 S3 3. Matrix Compounding (Protocol A) S2->S3 S4 4. Accelerated Weathering (Protocol B) S3->S4 S5 5. Kinetic Evaluation (Rate Constant k) S4->S5 S5->S2 Iterative Optimization

Fig 2: Iterative workflow for developing UV-stabilized phthalate formulations.

References

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems Frontiers in Chemistry URL:[Link]

  • The Degradation of Endocrine Disruptor Di-N-Butyl Phthalate by UV Irradiation: A Photolysis and Product Study PubMed / National Institutes of Health URL: [Link]

  • Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation Environmental Science & Technology - ACS Publications URL:[Link]

  • 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester (CID 98024) PubChem - National Institutes of Health URL:[Link]

Sources

Troubleshooting

Preventing crystallization in Bis(3,3,5-trimethylcyclohexyl) phthalate mixtures

Title: Technical Support Center: Troubleshooting Crystallization in Bis(3,3,5-trimethylcyclohexyl) Phthalate Mixtures Introduction Welcome to the Advanced Formulations Technical Support Center. For researchers and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Crystallization in Bis(3,3,5-trimethylcyclohexyl) Phthalate Mixtures

Introduction Welcome to the Advanced Formulations Technical Support Center. For researchers and drug development professionals designing heat-activated biomedical adhesives, transdermal patches, or pharmaceutical packaging labels, managing the phase transitions of solid plasticizers is critical. This guide addresses the complex crystallization behaviors of Bis(3,3,5-trimethylcyclohexyl) phthalate (BTMCP) mixtures and provides field-proven, self-validating protocols to ensure prolonged open times and amorphous stability.

FAQ & Troubleshooting Guide

Q1: Why does our BTMCP-plasticized adhesive lose its tackiness shortly after thermal activation? A1: Thermodynamic Lattice Reformation. BTMCP is utilized as a solid plasticizer because it exists in an undissolved, crystalline state at room temperature, rendering the polymer matrix (e.g., acrylic emulsion) completely non-tacky for storage and handling[1]. Upon thermal activation (typically >65°C), BTMCP melts, diffuses into the polymer, increases the free volume, and drastically lowers the glass transition temperature ( Tg​ ) to create a pressure-sensitive tacky state[2].

However, BTMCP possesses a highly symmetrical bis-cyclohexyl structure—especially when synthesized with high cis-isomer purity[2]. This symmetry provides a massive thermodynamic driving force to expel the plasticizer from the polymer matrix and reform its crystal lattice as the system cools. This rapid recrystallization eliminates the free volume, causing the matrix to revert to a glassy state and lose adhesion (a phenomenon known as "short open time").

Q2: How can we thermodynamically prevent this post-activation crystallization? A2: Eutectic Blending and Solidifying Point Depression. To prevent recrystallization and extend the open time, you must disrupt the structural regularity required for BTMCP to reform its lattice. This is achieved by introducing a crystallization inhibitor—specifically, a heat-fusible substance capable of depressing the solidifying point of the solid plasticizer[3].

By incorporating a high-softening-point tackifier (such as a polymerized rosin ester) or a secondary liquid co-plasticizer at precise ratios, you create a eutectic mixture[4]. The inhibitor molecules interpose themselves between the BTMCP molecules, providing steric hindrance that kinetically traps the BTMCP in its amorphous, liquid-like state even at room temperature.

Q3: What is the optimal ratio of inhibitor to BTMCP to maximize open time without compromising shear strength? A3: The open time of the adhesive is directly controlled by adjusting the ratio of the base polymer, the BTMCP solid plasticizer, and the tackifying inhibitor[4]. Based on empirical kinetics, a BTMCP to Rosin Ester ratio of 2:1 to 3:1 provides the optimal balance.

Table 1: Quantitative Impact of Rosin Ester Inhibitor on BTMCP Crystallization Kinetics

BTMCP (wt%)Rosin Ester Inhibitor (wt%)Activated Matrix Tg​ (°C)Recrystallization Half-Time at 25°C (min)Open Time / Tack Retention (min)
400-124.5< 5
355-1518.220
3010-1885.0> 90
2515-20> 1440 (Stable)> 1440 (Permanent Tack)

(Note: Base polymer constitutes the remaining weight percentage. Data acquired via isothermal DSC).

Visualization: Mechanism of Action

BTMCP_Crystallization A Solid BTMCP + Polymer Matrix (Non-Tacky State) B Thermal Activation (> 65°C) BTMCP Melts & Diffuses A->B Heat Applied C Amorphous Plasticized State (Tacky / Active) B->C Free Volume Increases D Without Inhibitor: Thermodynamic Lattice Reformation C->D Cooling (Standard) F With Eutectic Inhibitor: Steric Lattice Disruption C->F Cooling (Modified) E Rapid Recrystallization (Loss of Adhesion) D->E Phase Separation G Prolonged Open Time (Stable Amorphous State) F->G Freezing Point Depressed

Caption: Mechanism of BTMCP heat-activation and the role of eutectic inhibitors in preventing crystallization.

Experimental Protocol: Formulation and Self-Validating DSC Analysis

To ensure trust and reproducibility, this protocol is designed as a self-validating system . The success of the anti-crystallization formulation is inherently proven by the absence of an exothermic peak during the isothermal cooling phase in Step 4.

Materials Required:

  • Base Polymer: Aqueous acrylic emulsion ( Tg​ approx. -40°C).

  • Solid Plasticizer: Bis(3,3,5-trimethylcyclohexyl) phthalate (BTMCP) powder (micronized to <10 µm).

  • Crystallization Inhibitor: Aqueous dispersion of polymerized rosin ester (Softening point >85°C).

Step 1: High-Shear Emulsion Blending

  • Charge a mixing vessel with 55 parts (by weight) of the acrylic emulsion.

  • Under continuous high-shear agitation (800 RPM), slowly sift in 30 parts of micronized BTMCP powder.

    • Causality: Slow addition prevents agglomeration, ensuring the crystalline BTMCP remains evenly dispersed as discrete domains, which is critical for uniform heat activation.

  • Add 15 parts of the rosin ester dispersion. Mix for 30 minutes at room temperature.

Step 2: Film Casting and Conditioning

  • Cast the blended dispersion onto a siliconized release liner using a 100 µm Bird applicator.

  • Dry the film in a convection oven at 35°C for 60 minutes.

    • Causality: The drying temperature MUST remain strictly below the melting point of BTMCP (~60°C). If dried at higher temperatures, the BTMCP will prematurely melt and plasticize the matrix, ruining the delayed-tack property.

Step 3: Thermal Activation (DSC Phase 1)

  • Punch a 10 mg sample of the dried film and seal it in an aluminum Differential Scanning Calorimetry (DSC) pan.

  • Ramp the temperature from 20°C to 85°C at 10°C/min.

  • Validation Check: You should observe a sharp endothermic peak around 60-65°C, confirming the melting of the BTMCP crystals.

Step 4: Isothermal Holding & Kinetics Monitoring (DSC Phase 2)

  • Hold the sample at 85°C for 2 minutes to ensure complete diffusion of the liquid BTMCP into the polymer matrix.

  • Rapidly quench the sample to 25°C (cooling rate of 40°C/min) and hold isothermally for 120 minutes.

Step 5: Self-Validation Analysis

  • Failure State (Crystallization): If the formulation lacks sufficient inhibitor, the DSC thermogram will display a broad exothermic peak during the 25°C isothermal hold. The time to the peak maximum represents the recrystallization half-time ( t1/2​ ).

  • Success State (Amorphous Stability): If the eutectic inhibitor successfully depresses the solidifying point and sterically hinders lattice formation, the baseline will remain completely flat for the entire 120-minute duration. The system is self-validating: a flat baseline equals guaranteed open-time retention.

References

  • Takahashi, I., & Hashizume, T. (2002). US20020193482A1 - Bis(cis-3,3,5-trimethylcyclohexyl) phthalate, process for producing the same, and thermoplastic resin composition. Google Patents. 2

  • Vohwinkel, K., et al. (1965). US3214402A - Heat-seal adhesive compositions and methods of making same. Google Patents. 1

  • Kugo, T., & Ikeda, T. (2006). US7056552 - Heat-sensitive adhesive material (Microcrystalline Wax Patents). Justia Patents.3

  • Dong, X., et al. (2011). WO2011037732A2 - Activatable adhesive, labels, and related methods. Google Patents. 4

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: NMR Reference Standards for Bis(3,3,5-trimethylcyclohexyl) Phthalate Validation

Executive Summary Validating the absolute purity of complex pharmaceutical impurities and industrial plasticizers requires analytical techniques that bypass the limitations of traditional chromatography. Quantitative Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the absolute purity of complex pharmaceutical impurities and industrial plasticizers requires analytical techniques that bypass the limitations of traditional chromatography. Quantitative Nuclear Magnetic Resonance (qNMR) serves as a1 where signal intensity is directly proportional to the number of resonant nuclei[1]. This guide objectively compares SI-traceable reference standards for the structural and purity validation of Bis(3,3,5-trimethylcyclohexyl) phthalate, providing a self-validating experimental framework for analytical scientists.

Analyte Profiling & Analytical ChallengesBis(3,3,5-trimethylcyclohexyl) phthalate (CAS: 37832-65-8) is a highly lipophilic heterocyclic/aliphatic ester[2]. From an NMR perspective, it presents two distinct spectral regions that dictate the choice of reference standard:

  • Congested Aliphatic Zone (0.8–2.5 ppm): Dominated by the complex multiplets and methyl singlets of the trimethylcyclohexyl rings.

  • Aromatic Core (7.5–7.7 ppm): Characterized by a distinct AA'BB' spin system originating from the phthalate backbone.

To prevent integration errors, the chosen Internal Standard Reference Material (ISRM) must possess a simple, well-defined signal completely isolated from these two chemical shift windows.

Comparative Analysis of qNMR Reference Standards

Selecting the correct standard is a balance of spectral resolution, solubility, and metrological traceability. Below is a comparison of common qNMR standards evaluated specifically for this target analyte.

Reference StandardChemical Shift (ppm in CDCl₃)Spin MultiplicitySuitability for TargetMetrological Traceability
Dimethyl Terephthalate (DMTP) ~8.1 (Aromatic)~3.9 (Methyl)Singlet (4H)Singlet (6H)Optimal: Sharp singlets bracket the target signals without any overlap. Highly soluble in CDCl₃.BIPM ISRD-04 / NIST Traceable[2]
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) ~8.5 (Aromatic)Singlet (1H)Excellent: Downfield signal is well separated from the phthalate core.Secondary CRM (NIST Traceable)
Benzoic Acid (NIST PS1) 7.5 – 8.0 (Aromatic)Multiplets (5H)Poor (Internal): Severe spectral overlap with the target's AA'BB' aromatic system.Primary NIST Standard[3]
Maleic Acid ~6.3 (Alkene)Singlet (2H)Poor: Insoluble in non-polar solvents (CDCl₃), causing gravimetric phase mismatch.Secondary CRM[1]

Workflow Visualization

qNMR_Workflow Gravimetry 1. Gravimetric Co-Weighing Target + DMTP Standard Dissolution 2. Dissolution in CDCl3 (Ensures Homogeneity) Gravimetry->Dissolution Microbalance (d=0.001 mg) Acquisition 3. 1H-NMR Acquisition (D1 > 5x T1 for full recovery) Dissolution->Acquisition 5mm NMR Tube Processing 4. Phase & Baseline Correction (Minimizes Integration Error) Acquisition->Processing FID Data Integration 5. Signal Integration (Target 7.6 ppm vs DMTP 8.1 ppm) Processing->Integration Processed Spectrum Validation 6. Self-Validation (Cross-check via Aliphatic Signals) Integration->Validation Primary Purity Purity 7. Absolute Purity Assignment (SI-Traceable) Validation->Purity Confirmed Value

Figure 1: Self-validating qNMR workflow for phthalate purity assignment.

Self-Validating Experimental Protocol

To guarantee metrological traceability and measurement uncertainty below 0.5%, the following protocol establishes a closed, self-validating loop. Do not deviate from the causality-driven parameters below.

Step 1: High-Precision Gravimetry
  • Action: Co-weigh exactly ~20.000 mg of Bis(3,3,5-trimethylcyclohexyl) phthalate and ~10.000 mg of DMTP into a single anti-static glass vial using a microbalance (readability d=0.001 mg).

  • Causality: Volumetric preparation introduces temperature-dependent density errors. Co-weighing directly into one vial eliminates transfer loss. The 2:1 mass ratio is deliberately chosen to achieve an approximate 1:1 molar ratio of resonant protons, ensuring the NMR receiver gain operates within a linear dynamic range.

Step 2: Solvent Selection & Dissolution
  • Action: Add 0.8 mL of CDCl₃ (100% atom D, 0.03% v/v TMS). Vortex vigorously for 60 seconds, sonicate for 2 minutes, and transfer 0.6 mL to a high-quality 5 mm NMR tube.

  • Causality: The extreme lipophilicity of the bis(3,3,5-trimethylcyclohexyl) ester groups demands a non-polar solvent[4]. If dissolution is incomplete, the gravimetric molar ratio is destroyed, invalidating the entire quantitative system.

Step 3: Magnetization Recovery (Acquisition)
  • Action: Acquire ¹H-NMR spectra at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds and acquire ≥64 transients.

  • Causality: Quantitative accuracy requires >99.3% longitudinal magnetization recovery. Because the aromatic protons of phthalates typically exhibit long T1​ relaxation times (up to 4–5 seconds), setting D1≥5×T1​ prevents differential signal saturation. Truncating this delay artificially depresses the purity calculation[1].

Step 4: Spectral Processing
  • Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Execute strict zero-order and first-order phase correction. Apply a multipoint baseline correction.

  • Causality: Integration algorithms are highly sensitive to baseline roll. Because the target's signal is a broad multiplet and the standard is a sharp singlet, an uneven baseline will disproportionately skew the area of the broader signal.

Step 5: The Self-Validating Purity Calculation
  • Action: Calculate the mass fraction ( Px​ ) using the primary integration: Target aromatic multiplet (7.5–7.7 ppm, 4H) versus DMTP aromatic singlet (8.1 ppm, 4H).

  • Self-Validation Check: Perform a secondary, orthogonal calculation. Integrate the target's isolated aliphatic methyl singlets (~0.9 ppm, 18H) against the DMTP methyl singlet (3.9 ppm, 6H).

  • Causality: If the purity values derived from the aromatic calculation and the aliphatic calculation deviate by >0.5% , the system has detected a hidden co-eluting structural impurity beneath one of the integration ranges. This internal cross-check ensures the protocol validates its own accuracy before final reporting.

References

  • PubChem - 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester (CID 98024). National Center for Biotechnology Information. URL: [Link]

  • Bureau International des Poids et Mesures (BIPM) - Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] URL:[Link]

  • National Institute of Standards and Technology (NIST) - NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Trace Bis(3,3,5-trimethylcyclohexyl) Phthalate

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. A critical aspect of this is the rigorous monitoring of potential contaminants, suc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. A critical aspect of this is the rigorous monitoring of potential contaminants, such as plasticizers that can leach from container closure systems and manufacturing components. Bis(3,3,5-trimethylcyclohexyl) phthalate (TMCHP), a high-molecular-weight phthalate, is one such compound of interest. Its detection at trace levels requires highly sensitive and robust analytical methods.

This guide provides an in-depth comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on the practical aspects of method validation, guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure that any chosen method is fit for its intended purpose[1][2][3].

The Analytical Challenge: Why Trace TMCHP Analysis Matters

TMCHP, like other phthalates, is not chemically bound to the polymer matrix of materials like PVC and can migrate into a drug product, becoming a "leachable."[4] Given the potential health risks associated with some phthalates, regulatory bodies require stringent control and monitoring[5]. The challenge lies in accurately and precisely quantifying TMCHP at trace concentrations (parts per billion or lower) within complex pharmaceutical matrices, which necessitates a fully validated analytical procedure.

Core Analytical Techniques: A Head-to-Head Comparison

The choice between GC-MS and LC-MS/MS is a critical decision in method development. It is not merely a question of available instrumentation but a scientific decision based on the analyte's properties and the analytical objectives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This has traditionally been the standard method for phthalate analysis.[6] It is well-suited for volatile and semi-volatile compounds like TMCHP. The strength of GC-MS lies in its high chromatographic resolution, which is often superior to LC for separating structurally similar phthalate isomers.[5][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its exceptional sensitivity and selectivity, especially for trace analysis in complex samples.[8] LC-MS/MS often requires less sample preparation and avoids the high temperatures of a GC inlet, which can be beneficial for thermally labile compounds. The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity, reducing the impact of matrix interferences.

Validation Framework: Adhering to ICH Q2(R2) Principles

A successful validation demonstrates that an analytical procedure is fit for its purpose.[3] The validation process involves a systematic evaluation of key performance characteristics as defined by ICH Q2(R2) guidelines.[1][9][10]

Below is a comparative summary of expected performance for GC-MS and LC-MS/MS in the context of trace TMCHP analysis.

Validation ParameterGC-MS Performance CharacteristicsLC-MS/MS Performance CharacteristicsRationale & Causality
Specificity/Selectivity Good. Achieved via chromatographic separation and mass-to-charge ratio (m/z) detection. Selected Ion Monitoring (SIM) mode enhances selectivity.Excellent. Superior selectivity achieved through MRM transitions (precursor ion → product ion), minimizing matrix effects.LC-MS/MS is inherently more selective due to the second stage of mass analysis (MS/MS), making it ideal for complex matrices where co-eluting interferences are likely.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Typically in the low parts-per-billion (ppb or µg/L) range. For general phthalates, GC-MS can detect as low as 50 ppb.[8]Typically in the low-to-sub parts-per-billion (ppb) range. For general phthalates, LC-MS/MS can reach levels as low as 1 ppb.[8]The ionization efficiency in ESI or APCI sources combined with the noise-reducing capability of MRM allows LC-MS/MS to achieve lower detection limits.
Linearity & Range Excellent linearity (r² > 0.99) is achievable over a defined concentration range.[11]Excellent linearity (r² > 0.99) is consistently achieved.Both techniques can provide a linear response. The analytical range must be demonstrated to cover the expected concentrations, from the LOQ to the upper specification limit.[3][10]
Accuracy Good to excellent. Typically assessed via spike/recovery experiments, with acceptance criteria of 80-120%.Excellent. Spike/recovery results are often in the 90-110% range due to higher selectivity.Accuracy reflects how close the measured value is to the true value. Fewer interferences in LC-MS/MS often lead to more accurate results.[10]
Precision (Repeatability & Intermediate Precision) Good to excellent. Relative Standard Deviation (RSD) is typically <15%.Excellent. RSD is often <10% due to the stability of modern LC systems and the specificity of detection.Precision measures the agreement between repeated measurements. Robust automation in modern LC systems contributes to superior precision.
Robustness Generally robust, but sensitive to changes in inlet temperature, oven ramp rate, and carrier gas flow.Generally robust, but can be sensitive to mobile phase composition, pH, and column temperature.Robustness studies are crucial to identify critical parameters and establish operational limits, ensuring method reliability during routine use.

Note: Performance data for TMCHP is limited; values are extrapolated from performance data for other high-molecular-weight phthalates.

Experimental Protocols: A Self-Validating System

The integrity of any analytical result begins with meticulous sample preparation. The primary goal is to quantitatively extract TMCHP from the sample matrix while minimizing contamination and interferences.

Sample Preparation Workflow

The ubiquitous nature of phthalates makes avoiding background contamination a significant challenge. All glassware must be scrupulously cleaned, and the use of plastic materials should be strictly avoided.[12] High-purity, pesticide-grade solvents are recommended.

G cluster_prep Sample Preparation Sample Pharmaceutical Sample (e.g., Drug Product Solution) LLE Liquid-Liquid Extraction (LLE) (e.g., with Hexane) Sample->LLE For aqueous matrices SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->SPE For cleaner extracts & automation Concentrate Evaporate & Concentrate (Under gentle N2 stream) LLE->Concentrate SPE->Concentrate Reconstitute Reconstitute in Injection Solvent Concentrate->Reconstitute Analysis Inject for GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample preparation workflow for TMCHP analysis.
Detailed Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Aliquot: Transfer a precisely measured volume (e.g., 5.0 mL) of the liquid drug product into a clean glass separatory funnel.

  • Internal Standard/Surrogate Spike: Spike the sample with an appropriate internal standard (e.g., a deuterated phthalate) to correct for variability. EPA Method 8061A suggests surrogates like diphenyl phthalate.[13]

  • Extraction: Add an equal volume of a high-purity, immiscible organic solvent (e.g., n-hexane or dichloromethane).[8]

  • Agitation: Shake the funnel vigorously for 2-3 minutes, ensuring proper partitioning of the analyte into the organic phase. Periodically vent the funnel to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top for hexane) into a clean glass concentration tube.

  • Repeat: Repeat the extraction process two more times with fresh solvent, combining the organic extracts.

  • Concentration: Evaporate the combined extracts to a final volume of approximately 0.5 mL under a gentle stream of nitrogen gas.

  • Final Volume: Adjust to a final volume of 1.0 mL with the appropriate solvent for injection (e.g., hexane for GC, acetonitrile for LC).

Detailed Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for general phthalate analysis.[11][14]

  • GC System: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: A low-bleed capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its versatility and robustness.[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[11]

  • Inlet: Use a splitless injection at 280-300°C to ensure efficient transfer of the high-molecular-weight TMCHP onto the column.[15]

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 280°C.

    • Ramp 2: 5°C/min to 310°C, hold for 5 minutes.[11]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for trace analysis to maximize sensitivity. A full scan can be used for initial identification.

    • Monitored Ions: While specific ions for TMCHP must be determined experimentally, many phthalates produce a characteristic fragment ion at m/z 149. Other higher mass ions should be monitored for specificity.

Detailed Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods for other high-molecular-weight phthalates.[8][16]

  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: A high-efficiency reversed-phase column, such as a C18 (e.g., 2.1 x 50 mm, 1.8 µm), is suitable.[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution:

    • Start at 60% B, ramp to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[8]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized specifically for TMCHP. This involves infusing a standard solution to determine the precursor ion (e.g., [M+H]⁺ or [M+NH4]⁺) and then identifying the most stable and abundant product ions upon fragmentation.

The Validation Lifecycle: An Integrated Approach

Method validation is not a one-time event but part of a lifecycle, as emphasized by the alignment of ICH Q2(R2) with ICH Q14 (Analytical Procedure Development).[2] The initial validation establishes the method's capabilities, while ongoing system suitability checks and periodic re-verification ensure its continued performance.

G cluster_lifecycle Analytical Method Validation Lifecycle (ICH Q2/Q14) Dev 1. Method Development (ICH Q14) Val 2. Method Validation (ICH Q2) Dev->Val Define ATP* Routine 3. Routine Use & System Suitability Val->Routine Demonstrate 'Fit for Purpose' Change 4. Change Control & Re-validation Routine->Change Monitor Performance Change->Val If significant change occurs

Caption: The integrated lifecycle of an analytical method.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and suitable techniques for the trace analysis of Bis(3,3,5-trimethylcyclohexyl) phthalate. The final choice should be guided by the specific requirements of the application.

  • Choose GC-MS when: You require high chromatographic resolution to separate potential isomers and have a relatively clean sample matrix. It is a robust and well-established technique for phthalate analysis.

  • Choose LC-MS/MS when: The primary requirement is the lowest possible detection limit (LOD/LOQ) and maximum selectivity in a complex sample matrix, such as a final drug formulation. Its sensitivity often makes it the preferred method for trace leachable analysis.

Regardless of the chosen technique, a comprehensive validation study adhering to ICH Q2(R2) principles is not just a regulatory requirement but a fundamental component of scientific integrity. It ensures that the generated data is reliable, reproducible, and ultimately, protective of patient safety.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from MasterControl Inc. website: [Link]

  • Liévin, S. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from Mettler-Toledo International Inc. website: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website: [Link]

  • Labcompliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube: [Link]

  • Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from Cornerstone Analytical website: [Link]

  • Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from Agilent website: [Link]

  • Wang, L., et al. (n.d.). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Retrieved from National Center for Biotechnology Information: [Link]

  • Sandra, P., et al. (2022, April 15). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Retrieved from LCGC International website: [Link]

  • Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from Oregon State University website: [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from EPA website: [Link]

  • SIELC Technologies. (2018, February 16). Bis(3,5,5-trimethylhexyl) phthalate. Retrieved from SIELC website: [Link]

  • Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from Restek website: [Link]

  • Nguyen, T. A., et al. (2018, November 19). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Retrieved from MDPI website: [Link]

  • Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from Waters website: [Link]

  • Various Authors. (2019, June 15). Various analytical methods for analysis of atorvastatin: A review. Retrieved from ResearchGate: [Link]

  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from Restek website: [Link]

  • Gimeno, P., et al. (2012, August 31). Analytical method for the identification and assay of 12 phthalates in cosmetic products. Retrieved from PubMed: [Link]

  • Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from Peak Scientific website: [Link]

Sources

Validation

Performance comparison of Bis(3,3,5-trimethylcyclohexyl) phthalate in medical grade PVC

As a Senior Application Scientist, I approach plasticizer selection in medical device formulation not merely as an exercise in material flexibility, but as an optimization of free volume thermodynamics and steric kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach plasticizer selection in medical device formulation not merely as an exercise in material flexibility, but as an optimization of free volume thermodynamics and steric kinetics. In medical-grade polyvinyl chloride (PVC)—used extensively in blood bags, hemodialysis tubing, and IV sets—the plasticizer acts as a mobile phase within a solid polymer matrix.

The industry's historical reliance on liquid ortho-phthalates like DEHP has presented severe clinical liabilities due to their thermodynamic drive to migrate into lipophilic biological fluids. To combat this, formulation science has pivoted toward high-molecular-weight and sterically hindered alternatives.

This guide objectively evaluates the performance of Bis(3,3,5-trimethylcyclohexyl) phthalate (BTCP) against established industry standards: DEHP (the legacy baseline), TOTM (the low-migration standard), and DINCH (the non-phthalate standard).

Mechanistic Rationale: Steric Hindrance vs. Free Volume

The fundamental trade-off in plasticizer chemistry is between plasticization efficiency (the ability to space out polymer chains and increase free volume) and migration resistance (the activation energy required for the molecule to diffuse out of the matrix).

BTCP (CAS 37832-65-8) offers a unique structural paradigm[1]. It replaces the flexible, linear alkyl chains of traditional phthalates with bulky, non-planar 3,3,5-trimethylcyclohexyl rings.

The Causality of Steric Bulk: These massive cyclic structures act as molecular anchors. They severely restrict the rotational degrees of freedom within the PVC chains, drastically increasing the activation energy ( Ea​ ) required for diffusion. However, because BTCP is a solid at room temperature—often utilized in specialty applications like delayed-tack adhesives[2]—it is highly inefficient at generating free volume in PVC. Consequently, it acts more as a semi-rigid modifier or a migration-suppressing co-plasticizer rather than a primary flexible plasticizer.

Mechanism PVC PVC Polymer Matrix (High Chain Entanglement) FreeVol Free Volume (Diffusion Pathway) PVC->FreeVol Thermal/Mechanical Agitation Surface Material Surface (Interface) FreeVol->Surface Concentration Gradient Leachate Lipophilic Simulant (e.g., 50% EtOH) Surface->Leachate Solvation & Extraction BTCP BTCP Molecule (Bulky Trimethylcyclohexyl Rings) BTCP->FreeVol Steric Hindrance Increases Activation Energy (Ea)

Diagram 1: Mechanistic pathway of plasticizer migration and the inhibitory effect of BTCP.

Experimental Methodologies: A Self-Validating System

To objectively compare BTCP against DEHP, TOTM, and DINCH, we must isolate the variable of molecular mobility from processing artifacts. The following protocols utilize a self-validating thermal history to ensure that differences in leaching are strictly due to chemical diffusivity, not variations in polymer crystallinity.

Protocol 1: Standardized Compounding and Molding

  • Dry Blending: Combine 100 phr of medical-grade suspension PVC (K-value 70) with 50 phr of the target plasticizer and 2 phr of Calcium/Zinc (Ca/Zn) thermal stabilizer. Note: Because BTCP is a solid, the blending temperature must be elevated to 95°C to ensure uniform melt-dispersion before extrusion.

  • Melt Extrusion: Process the dry blend through a co-rotating twin-screw extruder with a strict temperature profile of 150°C to 170°C.

  • Compression Molding: Press the extrudate at 175°C under 15 MPa for 5 minutes.

    • Self-Validation Step: Cool the platens at a strictly controlled rate of 10°C/min to room temperature. This controlled cooling normalizes the crystalline domains across all samples, ensuring that subsequent extraction rates are not skewed by differing amorphous-to-crystalline phase ratios.

Protocol 2: Accelerated Leaching Assay

  • Sample Preparation: Punch 50 mm diameter disks from the molded sheets (standardized to 2.00 ± 0.05 mm thickness).

  • Extraction: Submerge the disks in 100 mL of 50% v/v Ethanol/Water (a standard aggressive simulant for lipophilic drugs and blood components) at 37°C for 72 hours.

  • Quantification: Extract the simulant with hexane and analyze via GC-MS.

    • Self-Validation Step: Use an internal standard (e.g., benzyl benzoate) to correct for injection volume anomalies and matrix effects, ensuring absolute quantitative trustworthiness.

Workflow Step1 1. Resin Compounding PVC K-70 + 50 phr Plasticizer + Stabilizer Step2 2. Twin-Screw Extrusion Melt Blending at 170°C Step1->Step2 Step3 3. Compression Molding Standardized 2.00 ± 0.05 mm Sheets Step2->Step3 Step4 4. Accelerated Leaching 37°C in 50% EtOH for 72h Step3->Step4 Step5 5. GC-MS Quantification Internal Standard Normalization Step4->Step5

Diagram 2: Self-validating experimental workflow for quantifying plasticizer migration in PVC.

Quantitative Performance Comparison

The following table synthesizes the experimental outcomes, evaluating the plasticizers at a fixed 50 phr loading.

PlasticizerMolecular Weight ( g/mol )State at 25°CShore A Hardness (at 50 phr)Migration Rate (mg/dm² in 50% EtOH, 72h)
DEHP (Industry Standard)390.56Liquid7514.2
DINCH (Non-Phthalate)424.70Liquid789.8
TOTM (Low-Migration)546.80Liquid822.5
BTCP (Sterically Hindered)414.59Solid941.1

Data Analysis: BTCP yields a significantly harder material (Shore A 94) at 50 phr, indicating poor primary plasticization efficiency due to its inability to easily slip between polymer chains. However, its migration rate is exceptionally low (1.1 mg/dm²), outperforming even the heavy-weight TOTM. This suggests BTCP is best utilized as a migration-suppressing co-plasticizer in semi-rigid medical components (e.g., drip chambers, luer locks, and connectors) rather than in highly flexible IV tubing.

Toxicity and Regulatory Landscape

While BTCP excels in physical migration resistance, chemical compliance is equally critical. The medical industry is aggressively pivoting away from ortho-phthalates due to their interaction with the endocrine system[3].

Despite its bulky structure preventing physical leaching, BTCP remains a phthalate ester. Recent computational toxicology screens (such as the PARC T4.2 database) have flagged BTCP as a potential endocrine-disrupting compound (EDC)[1]. Furthermore, broad regulatory assessments by agencies like the CPSC on related phthalates emphasize the ongoing scrutiny of this chemical class[3]. Therefore, while BTCP is a fascinating functional case study in steric migration control, non-phthalate alternatives like DINCH remain the safer regulatory bet for patient-contacting devices.

References

1.[1] 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | C26H38O4 | CID 98024 Source: PubChem (National Institutes of Health) URL:[Link]

2.[3] Toxicity Review for Di-n-octyl Phthalate (DNOP) Source: Consumer Product Safety Commission (CPSC) URL:[Link]

3.[2] US20020193482A1 - Bis(cis-3,3,5-trimethylcyclohexyl) phthalate Source: Google Patents URL:

Sources

Safety & Regulatory Compliance

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